7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine
Description
Properties
IUPAC Name |
7-chloro-2-methylsulfanyl-[1,3]thiazolo[4,5-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3S2/c1-11-6-10-5-3(12-6)4(7)8-2-9-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLDSUKDTJSCCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119011-56-2 | |
| Record name | 7-chloro-2-(methylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and characterization of 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine, a heterocyclic compound belonging to a class of molecules with significant potential in medicinal chemistry. Thiazolo[4,5-d]pyrimidine derivatives are recognized as promising scaffolds for the development of novel therapeutic agents, particularly in oncology.[1][2] This document details a probable synthetic pathway, experimental protocols, and key characterization data. It is intended for an audience of researchers, scientists, and professionals involved in drug discovery and development.
Introduction
Thiazolo[4,5-d]pyrimidines are fused heterocyclic systems that act as purine bioisosteres, enabling them to interact with a variety of biological targets. This structural characteristic has led to the investigation of these compounds for a range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The introduction of a chlorine atom at the 7-position and a methylthio group at the 2-position of the thiazolo[4,5-d]pyrimidine core can significantly modulate the compound's physicochemical properties and biological activity. Specifically, the chlorine atom at C7 has been shown to enhance anticancer activity in related derivatives.[1] This guide focuses on the synthesis and characterization of the specific derivative, this compound.
Synthesis Pathway
The proposed two-step synthesis begins with the formation of the thiazolo[4,5-d]pyrimidine core, followed by chlorination.
Caption: Proposed synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-(methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one (Precursor)
The synthesis of the precursor can be achieved through various multi-step cyclocondensation reactions, often starting from substituted pyrimidines. The specific conditions can vary, but typically involve the reaction of a 4,5-diaminopyrimidine derivative with a carbon disulfide equivalent to form the thiazole ring.
Step 2: Synthesis of this compound
This protocol is adapted from the well-established chlorination of 7-oxo-thiazolo[4,5-d]pyrimidines.[1]
-
Reaction Setup: To 2-(methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one (10 mmol), add phosphorus oxychloride (POCl₃, 20 mL).
-
Addition of Reagent: Carefully add phosphorus pentachloride (PCl₅, 10 mmol, 2.08 g) to the solution.
-
Heating: Heat the reaction mixture under reflux for approximately 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After cooling to room temperature, the reaction mixture is poured slowly into 200 mL of ice-water with vigorous stirring.
-
Isolation: The resulting precipitate is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as glacial acetic acid or ethanol, to yield the final product.[1]
Characterization Data
The structural identity and purity of the synthesized this compound are confirmed through various analytical techniques.
| Property | Data | Source |
| Molecular Formula | C₆H₄ClN₃S₂ | [4] |
| Molecular Weight | 217.69 g/mol | [4] |
| Appearance | Expected to be a solid (e.g., yellow or off-white) | Analogues |
| IUPAC Name | This compound | [4] |
| CAS Number | 119011-56-2 | [4] |
| ¹H NMR (Expected) | Singlet for -SCH₃ protons (~2.6 ppm), Singlet for pyrimidine H (~8-9 ppm) | Analogues |
| ¹³C NMR (Expected) | Signal for -SCH₃ (~15 ppm), Signals for aromatic carbons (~120-170 ppm) | Analogues |
| Mass Spec (Expected) | M+ peak at m/z ~217 and M+2 peak consistent with Cl isotope ratio | Theory |
| IR (Expected, cm⁻¹) | Bands for C=N, C-S, and C-Cl stretching | Analogues |
Characterization Protocols
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz). Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Mass Spectrometry (MS): Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) to confirm the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically with samples prepared as KBr pellets. This analysis helps identify characteristic functional groups.
Biological Activity and Potential Applications
While specific biological studies on this compound are not extensively documented, the broader class of thiazolo[4,5-d]pyrimidine derivatives has demonstrated significant potential as anticancer agents.[1][5] Studies on analogous compounds show that the 7-chloro substitution is often crucial for potent cytotoxic activity against various human cancer cell lines.[1][2]
These compounds are thought to exert their effects through mechanisms such as kinase inhibition or by acting as purine antagonists, thereby interfering with DNA and RNA synthesis.[1] The workflow for evaluating the potential of a newly synthesized compound like this typically involves a multi-stage screening process.
Caption: General workflow for the biological evaluation of novel chemical entities.
The antiproliferative activity of these compounds is often evaluated against a panel of human cancer cell lines.[1][6] Promising candidates are then subjected to further studies to elucidate their mechanism of action, such as investigating their effects on cell cycle progression, apoptosis induction, and specific signaling pathways.[7][8]
Conclusion
This compound is a compound of significant interest for drug discovery, building upon the established therapeutic potential of the thiazolo[4,5-d]pyrimidine scaffold. Its synthesis is achievable through established chemical transformations, primarily via the chlorination of its 7-oxo precursor. Standard analytical techniques can be used to verify its structure and purity. Further investigation into its biological properties is warranted to explore its potential as a novel anticancer agent or other therapeutic molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Physical and chemical properties of 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine is a heterocyclic compound belonging to the thiazolopyrimidine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its structural analogy to purines, which allows for interaction with a variety of biological targets. Thiazolo[4,5-d]pyrimidine derivatives have been extensively investigated for their potential as therapeutic agents, particularly in the development of anticancer drugs.[1] The presence of a chlorine atom at the 7-position and a methylthio group at the 2-position provides reactive sites for further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with general methodologies for its synthesis and characterization based on related compounds.
Core Physical and Chemical Properties
While specific experimental data for this compound is not extensively detailed in publicly available literature, its fundamental properties can be summarized from chemical supplier information and extrapolated from closely related analogues.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClN₃S₂ | --INVALID-LINK-- |
| Molecular Weight | 217.69 g/mol | --INVALID-LINK-- |
| CAS Number | 119011-56-2 | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Canonical SMILES | CSC1=NC2=C(S1)C(=NC=N2)Cl | --INVALID-LINK-- |
| Appearance | Expected to be a solid | General knowledge of similar compounds |
| Solubility | Expected to be soluble in common organic solvents like DMSO and DMF | General knowledge of similar compounds |
| Melting Point | Not explicitly reported. Related 7-chloro-thiazolo[4,5-d]pyrimidine derivatives exhibit melting points in the range of 66-148 °C.[1] | Inferred from related compounds |
| Boiling Point | Not reported | - |
Synthesis and Experimental Protocols
General Experimental Protocol for Chlorination of Thiazolo[4,5-d]pyrimidin-7-ones:
This protocol is based on the synthesis of similar 7-chloro-thiazolo[4,5-d]pyrimidine derivatives and should be adapted and optimized for the specific substrate.[1]
Materials:
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2-(methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one (precursor)
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Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅) (optional, may be used in conjunction with POCl₃)
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Inert solvent (e.g., toluene, acetonitrile)
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Ice-water
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Sodium bicarbonate solution (saturated)
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Brine
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Anhydrous sodium sulfate or magnesium sulfate
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Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
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Recrystallization solvent (e.g., ethanol, acetic acid)
Procedure:
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To a stirred suspension of the 2-(methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one precursor in an inert solvent, add phosphorus oxychloride (and optionally phosphorus pentachloride) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice-water with vigorous stirring.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
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Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent to yield this compound.
Characterization: The structure of the synthesized compound would be confirmed using standard analytical techniques:
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¹H NMR: To identify the protons in the molecule.
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¹³C NMR: To identify the carbon skeleton.
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Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy: To identify characteristic functional groups.
The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.
Caption: Synthetic and characterization workflow.
Potential Biological Activity and Signaling Pathways
While direct biological studies on this compound are not prominently reported, the thiazolo[4,5-d]pyrimidine scaffold is a well-established pharmacophore in drug discovery. Derivatives have shown a range of biological activities, primarily as anticancer agents.[1] The mechanism of action for many of these derivatives involves the inhibition of key enzymes in cellular signaling pathways, such as kinases.
Given the structural similarities to known kinase inhibitors and other biologically active purine analogs, this compound could potentially serve as a scaffold or intermediate for the development of inhibitors targeting various signaling pathways implicated in disease. The general logical relationship for its potential application in drug discovery is outlined below.
Caption: Drug discovery logical workflow.
Conclusion
This compound is a valuable heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While specific, detailed experimental data for this exact molecule is sparse in the public domain, its chemical properties and reactivity can be largely inferred from the broader class of thiazolo[4,5-d]pyrimidine derivatives. The synthetic methodologies and characterization techniques described for related compounds provide a solid foundation for researchers working with this molecule. Its potential to serve as a key intermediate for the synthesis of biologically active compounds, particularly in the area of oncology, warrants further investigation. Future studies focusing on the detailed synthesis, characterization, and biological evaluation of this specific compound will be crucial to fully elucidate its properties and potential applications.
References
7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, molecular structure, and provides context for its potential applications based on the activities of structurally related compounds.
Core Compound Identification and Properties
This compound is a substituted thiazolopyrimidine. The core structure consists of a thiazole ring fused to a pyrimidine ring.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 119011-56-2 | [1][2] |
| Molecular Formula | C6H4ClN3S2 | [1][2] |
| Molecular Weight | 217.70 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CSC1=NC2=NC=NC(Cl)=C2S1 | [1] |
| InChI | InChI=1S/C6H4ClN3S2/c1-11-6-10-5-3(12-6)4(7)8-2-9-5/h2H,1H3 | [1] |
| InChI Key | QWLDSUKDTJSCCY-UHFFFAOYSA-N | [1] |
| Purity | Min. 95% (as commercially available) |
Molecular Structure
The molecular structure of this compound is characterized by the fused thiazolo[4,5-d]pyrimidine core. A chloro group is attached at the 7-position of the pyrimidine ring, and a methylthio group is attached at the 2-position of the thiazole ring.
Potential Biological Significance and Signaling Pathways
While specific studies on the biological activity of this compound are not widely published, the thiazolo[4,5-d]pyrimidine scaffold is a recognized pharmacophore with a broad range of therapeutic applications. Derivatives of this core structure have been investigated for their potential as anticancer agents.[3] The biological activities of these related compounds suggest potential mechanisms of action that may be relevant for this compound.
The general workflow for investigating the anticancer potential of a novel thiazolo[4,5-d]pyrimidine derivative is outlined below. This process typically involves synthesis, structural characterization, and subsequent biological evaluation.
Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of novel thiazolo[4,5-d]pyrimidine derivatives.
Experimental Protocols
General Protocol for Chlorination of a Hydroxypyrimidine Precursor:
-
Reactants: A mixture of the 7-hydroxy-thiazolo[4,5-d]pyrimidine precursor, phosphorus oxychloride, and a tertiary amine (e.g., triethylamine) in an appropriate solvent (e.g., 1,4-dioxane).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours.
-
Work-up: After cooling, the solvent is removed under reduced pressure. The residue is then neutralized with a saturated sodium bicarbonate solution.
-
Extraction: The product is extracted from the aqueous layer using an organic solvent such as dichloromethane.
-
Purification: The combined organic layers are dried, concentrated, and the crude product is purified using silica gel column chromatography.
Note: This is a generalized protocol and the specific conditions, such as reaction time, temperature, and purification solvents, would need to be optimized for the synthesis of this compound.
Conclusion
This compound is a chemical compound with potential for further investigation in drug discovery, particularly in the area of oncology. While specific biological data for this molecule is limited in publicly accessible literature, the known activities of the thiazolo[4,5-d]pyrimidine scaffold provide a strong rationale for its further evaluation. The synthetic and screening workflows outlined in this guide can serve as a foundational approach for researchers interested in exploring the therapeutic potential of this and related compounds.
References
Spectroscopic and Synthetic Insights into 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Predicted Spectroscopic Data
7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine is a substituted thiazolopyrimidine with the molecular formula C₆H₄ClN₃S₂ and a molecular weight of 217.69 g/mol .[1] Its unique structure, featuring a fused thiazole and pyrimidine ring system with chloro and methylthio substituents, makes it a compound of interest in medicinal chemistry and materials science.
Due to the absence of published experimental spectra, the following tables summarize predicted spectroscopic data based on computational analysis and known spectral ranges for analogous structures. These values should be considered as estimations for guiding the identification and characterization of this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Proton | Chemical Shift (ppm) |
| CH (pyrimidine ring) | 8.5 - 9.0 |
| SCH₃ | 2.5 - 3.0 |
Predicted shifts are relative to TMS in a standard deuterated solvent like CDCl₃ or DMSO-d₆.
Table 2: Predicted Key IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=N Stretching (pyrimidine & thiazole) | 1620 - 1550 |
| C-Cl Stretching | 800 - 600 |
| C-S Stretching | 700 - 600 |
| C-H Stretching (aromatic) | 3100 - 3000 |
| C-H Stretching (aliphatic, SCH₃) | 2950 - 2850 |
Table 3: Predicted Mass Spectrometry Fragmentation
| Technique | Predicted m/z Values |
| Electron Ionization (EI-MS) | [M]⁺: 217/219 (isotopic pattern for Cl) |
| Fragments corresponding to the loss of Cl, SCH₃, and cleavage of the heterocyclic rings. | |
| Electrospray Ionization (ESI-MS) | [M+H]⁺: 218/220 |
Generalized Experimental Protocol for Synthesis
While a specific protocol for this compound is not detailed in the available literature, a general synthetic route can be adapted from the synthesis of structurally related 7-chloro-thiazolo[4,5-d]pyrimidine derivatives. The following is a representative, multi-step procedure that could serve as a starting point for its synthesis.
Step 1: Synthesis of a Dihydroxy Thiazolo[4,5-d]pyrimidine Precursor
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine a suitable aminothiazole precursor with a substituted malonyl dichloride or a similar cyclizing agent in an appropriate high-boiling point solvent (e.g., diphenyl ether).
-
Reaction Conditions: Heat the mixture to reflux (typically 180-220 °C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The crude product often precipitates and can be collected by filtration. Wash the solid with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a solvent mixture.
Step 2: Chlorination of the Dihydroxy Precursor
-
Reaction Setup: In a fume hood, charge a reaction vessel with the dihydroxy thiazolo[4,5-d]pyrimidine precursor and an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.
-
Reaction Conditions: Heat the mixture to reflux (around 110 °C) for 2-4 hours. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up and Isolation: After cooling, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. The resulting precipitate, the dichloro- intermediate, is then collected by filtration, washed thoroughly with water until neutral, and dried.
Step 3: Selective Substitution to Yield this compound
The final step would involve a selective nucleophilic substitution to replace one of the chloro groups with a methylthio group. This is a speculative step and would require optimization.
-
Reaction Setup: Dissolve the dichloro- intermediate in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Addition of Reagent: Add a slight excess of sodium thiomethoxide (NaSMe) to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating while monitoring the progress by TLC. The regioselectivity of this substitution would need to be determined experimentally.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.
Caption: A logical workflow for the synthesis and characterization of the target compound.
This guide provides a foundational understanding for researchers interested in this compound. The provided predictive data and generalized synthetic protocols are intended to facilitate further experimental investigation into this and related heterocyclic systems.
References
Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine derivatives, a class of heterocyclic compounds with significant therapeutic potential, particularly in oncology. This document synthesizes current scientific literature to elucidate the core molecular pathways these derivatives modulate. Key mechanisms include the induction of apoptosis through caspase-dependent pathways and the inhibition of critical cellular enzymes like cyclin-dependent kinases (CDKs). This guide presents quantitative biological activity data, detailed experimental protocols for mechanism-of-action studies, and visual representations of the key signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
The thiazolo[4,5-d]pyrimidine scaffold, a fusion of thiazole and pyrimidine rings, represents a privileged structure in medicinal chemistry due to its diverse pharmacological activities.[1] These compounds are recognized as purine antagonists, suggesting a fundamental mechanism involving interference with nucleic acid synthesis and other purine-dependent cellular processes.[1] The introduction of a chloro group at the 7-position and a methylthio group at the 2-position of this scaffold has been a key strategy in the development of derivatives with enhanced biological activity, particularly as anticancer agents.[1][2] This guide focuses on elucidating the molecular mechanisms that underpin the therapeutic effects of these specific derivatives, providing a foundational resource for further research and development in this area.
Core Mechanisms of Action
The biological effects of this compound derivatives are multifaceted, primarily converging on the induction of programmed cell death (apoptosis) in cancer cells and the inhibition of key enzymes that regulate cell cycle progression.
Induction of Apoptosis
A primary mechanism through which thiazolo[4,5-d]pyrimidine derivatives exert their anticancer effects is the induction of apoptosis.[3] Studies on structurally similar compounds have demonstrated that these molecules can trigger the intrinsic apoptotic pathway, characterized by a cascade of intracellular events culminating in cell death.
Key events in this process include:
-
Cell Cycle Arrest: Treatment with these derivatives can lead to an accumulation of cells in the sub-G1 phase of the cell cycle, an indicator of apoptotic DNA fragmentation.[3]
-
Mitochondrial Membrane Depolarization: The compounds can induce a loss of mitochondrial membrane potential, a critical step in the intrinsic apoptotic pathway that leads to the release of pro-apoptotic factors into the cytoplasm.[3]
-
Caspase Activation: The released factors activate a cascade of cysteine-aspartic proteases (caspases). Evidence shows that these derivatives lead to the cleavage of procaspase-3, activating this key executioner caspase.[3]
-
Substrate Cleavage: Activated caspase-3 proceeds to cleave critical cellular substrates, including poly(ADP-ribose) polymerase-1 (PARP-1), a protein involved in DNA repair.[3] Cleavage of PARP-1 is a hallmark of apoptosis.[3]
Kinase Inhibition
The pyrimidine core of these derivatives is a common feature in many known kinase inhibitors. It is postulated that this compound derivatives can act as ATP-competitive inhibitors of various protein kinases, particularly those involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs).[4][5]
The proposed mechanism involves the thiazolopyrimidine scaffold binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates. This inhibition of kinase activity disrupts the cell cycle, leading to cell cycle arrest and, ultimately, apoptosis. For instance, inhibition of CDK2/cyclin A has been demonstrated for some pyrazolo[3,4-d]pyrimidine derivatives.[4]
Quantitative Biological Data
The antiproliferative activity of various thiazolo[4,5-d]pyrimidine derivatives has been evaluated against a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for selected compounds.
Table 1: Antiproliferative Activity of 7-Chloro-thiazolo[5,4-d]pyrimidine Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 4k | A549 | Lung | 1.4[3] |
| NCI-H322 | Lung | 7.1[3] | |
| A431 | Epidermal | 3.1[3] | |
| T98G | Glioblastoma | 3.4[3] | |
| 4a | HL-60 | Leukemia | 8[3] |
Note: Data for closely related thiazolo[5,4-d]pyrimidine derivatives are presented to illustrate the potential activity of the scaffold.
Table 2: Antiproliferative Activity of Thiazolo[5,4-d]pyrimidine Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 7i | MGC-803 | Gastric | 4.64[6] |
| HGC-27 | Gastric | 5.07[6] | |
| 7a | MGC-803 | Gastric | 5.13[6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound derivatives.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiazolo[4,5-d]pyrimidine derivatives for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the compounds on cell cycle distribution.
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, G2/M, and sub-G1 phases of the cell cycle.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against proteins of interest (e.g., Caspase-3, PARP, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 2. Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
Thiazolo[4,5-d]pyrimidines: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The thiazolo[4,5-d]pyrimidine core is a fused heterocyclic ring system of significant interest in medicinal chemistry. Structurally, it is considered a 7-thia-analog of purines, where the nitrogen atom at position 7 of the purine ring is replaced by a sulfur atom.[1] This structural similarity to endogenous biomolecules like adenine and guanine allows these compounds to interact with a wide array of biological targets, making them a "privileged scaffold" in drug discovery.[1][2] Thiazolo[4,5-d]pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and immunomodulatory effects.[1][2][3] Their versatility and potent biological activity have spurred extensive research into their synthesis, structure-activity relationships (SAR), and therapeutic potential. This guide provides a comprehensive overview of the discovery and development of these compounds, focusing on synthesis, quantitative biological data, and key experimental methodologies.
Caption: General drug discovery workflow for thiazolo[4,5-d]pyrimidine compounds.
Synthesis Strategies
The construction of the thiazolo[4,5-d]pyrimidine scaffold can be achieved through various synthetic routes. A prevalent and efficient method for generating diverse compound libraries is solid-phase synthesis.[4][5][6] This approach allows for the systematic modification of different positions on the scaffold, facilitating robust structure-activity relationship (SAR) studies.
A common solid-phase strategy involves the following key steps[4][5][6]:
-
Immobilization: A suitable starting material, such as an aminothiazole carboxamide derivative, is attached to a solid support (e.g., Merrifield resin).
-
Cyclization: The pyrimidine ring is formed. For instance, reacting a 4-amino-thiazole-5-carboxamide with trifluoroacetic anhydride can yield a 7-oxo-thiazolo[4,5-d]pyrimidine core.[7]
-
Diversification: Functional groups are introduced at various positions. This can involve reactions like chlorination of the 7-oxo group, followed by nucleophilic substitution with different amines to introduce diversity at the 7-position.
-
Cleavage: The final compound is cleaved from the solid support, typically using an acid like trifluoroacetic acid (TFA).
This methodology has been successfully used to construct libraries of 36 to 57 derivatives, with high overall yields (63–97%), demonstrating its utility in generating diverse chemical matter for screening.[4][5]
Biological Activity as Anticancer Agents
A primary focus of research on thiazolo[4,5-d]pyrimidines has been their potential as anticancer agents.[7][8][9] These compounds often act as purine antagonists or kinase inhibitors, disrupting critical pathways involved in cancer cell proliferation and survival.[7][10]
Many derivatives have shown potent antiproliferative activity against a wide range of human cancer cell lines. The introduction of a trifluoromethyl group, for example, can improve bioavailability and has led to compounds with significant cytotoxicity.[7] The tables below summarize key quantitative data from various studies, showcasing the scaffold's potential.
Table 1: In Vitro Anticancer Activity of Selected Thiazolo[4,5-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | Assay Type | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|---|
| 3b | NCI-60 Panel | N/A | GI₅₀ (Mean) | <10 | [7] |
| 7i | MGC-803 (Gastric) | N/A | IC₅₀ | 4.64 | [11] |
| 7i | HGC-27 (Gastric) | N/A | IC₅₀ | 5.07 | [11] |
| Compound 35 | NCI-60 Panel | N/A | GI₅₀ | 1.07 | [8] |
| Compound 35 | NCI-60 Panel | N/A | TGI | 6.61 | [8] |
| Compound 35 | NCI-60 Panel | N/A | LC₅₀ | 34.7 | [8] |
| 5a | NCI-60 Panel | N/A | GI₅₀ (Mean) | 1.38 |[9] |
GI₅₀: Concentration for 50% growth inhibition. TGI: Total Growth Inhibition (cytostatic effect). LC₅₀: Concentration for 50% cell kill (cytotoxic effect). IC₅₀: Half-maximal inhibitory concentration.
Caption: Representative RTK signaling pathway targeted by kinase inhibitors.
Key Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of new chemical entities. Below are standardized methodologies for key assays used in the development of thiazolo[4,5-d]pyrimidine compounds.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol measures the amount of ADP produced during a kinase reaction, which is proportional to kinase activity.[10]
-
Materials:
-
Kinase of interest, kinase substrate, ATP
-
Test compounds (thiazolo[4,5-d]pyrimidines)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit or equivalent
-
White, opaque 96-well plates
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control).
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to kinase activity.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[10]
-
Cell Viability Assay (MTT-Based)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with test compounds.[12]
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the thiazolo[4,5-d]pyrimidine compounds. Include an untreated control group. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[14]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C. Viable cells will metabolize the yellow MTT into insoluble purple formazan crystals.[13][14]
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14] Mix thoroughly on an orbital shaker.
-
Data Acquisition: Record the absorbance at 570 nm using a microplate reader.[12]
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
-
Caption: Step-by-step workflow for the MTT cell viability assay.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the antitumor efficacy of a lead compound in an animal model.[15][16] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice).[16]
-
Human cancer cell line (e.g., MGC-803).
-
Sterile PBS and Matrigel (optional).
-
Test compound formulated in a suitable vehicle.
-
Positive control drug (e.g., doxorubicin).
-
-
Procedure:
-
Cell Preparation: Harvest cancer cells during their logarithmic growth phase and resuspend them in sterile PBS, potentially mixed with Matrigel, at a concentration of 1-10 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[16]
-
Monitoring: Monitor the animals regularly for tumor growth. Tumor volume is typically calculated using the formula: (Length x Width²)/2.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle control, Test Compound, Positive Control).
-
Administer the treatment via the determined route (e.g., intraperitoneal, oral gavage) according to the dosing schedule.
-
Efficacy Evaluation: Continue to measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study is terminated when tumors in the control group reach a maximum allowable size, or if animals show signs of excessive toxicity. Euthanize the animals, and excise, weigh, and photograph the tumors.
-
Analysis: Compare the tumor growth inhibition between the treated groups and the vehicle control group.
-
Conclusion
The thiazolo[4,5-d]pyrimidine scaffold remains a highly productive and "privileged" core for the discovery of novel therapeutics. Its structural resemblance to purines provides a strategic entry point for modulating the activity of numerous enzymes and receptors. The continued application of modern synthetic techniques, such as solid-phase synthesis, combined with robust in vitro and in vivo evaluation protocols, will undoubtedly lead to the development of new clinical candidates. The data and methodologies presented in this guide offer a foundational resource for researchers dedicated to harnessing the therapeutic potential of this remarkable heterocyclic system.
References
- 1. Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel thiazolo[4,5-d]pyrimidine derivatives for antimicrobial, anti-HIV and anticancer investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of thiazolo[4,5- d ]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00963D [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. New thiazolopyrimidine as anticancer agents: Synthesis, biological evaluation, DNA binding, molecular modeling and ADMET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. research.sdsu.edu [research.sdsu.edu]
- 16. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of 7-Chloro-Thiazolo[4,5-d]pyrimidine Analogs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The thiazolo[4,5-d]pyrimidine scaffold, a purine analog, has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] This technical guide focuses on the in vitro anticancer activity of a specific subset of these compounds: 7-chloro-thiazolo[4,5-d]pyrimidine analogs. While direct and extensive quantitative data for 7-chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine analogs is limited in publicly available literature, this document provides a comprehensive overview of the closely related and well-studied 7-chloro-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives. The presented data and methodologies offer valuable insights for the rational design and evaluation of novel anticancer agents based on this privileged heterocyclic system.
Quantitative Analysis of In Vitro Anticancer Activity
The antiproliferative effects of several 7-chloro-2-thioxo-thiazolo[4,5-d]pyrimidine analogs have been evaluated against a panel of human cancer cell lines. The data, summarized below, highlights the structure-activity relationships and the impact of various substitutions on the core scaffold.
A series of novel 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines were synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines.[1] Among these, the 7-chloro substituted analogs demonstrated notable activity. The antiproliferative activity was assessed using a metabolic assay that determines the proliferative capacity of cells.[1]
Table 1: In Vitro Anticancer Activity of 7-Chloro-2-thioxo-thiazolo[4,5-d]pyrimidine Analogs
| Compound ID | R Group (Position 3) | Mean Growth Percent (%) of Tumor Cell Lines at 10⁻⁵ M |
| 3a | Ethyl | Data not explicitly provided as mean percent, but synthesized and tested.[1] |
| 3b | Phenyl | Proved to be the most active among the newly synthesized compounds.[1] |
| 3c | 2-Fluorophenyl | Data not explicitly provided as mean percent, but synthesized and tested.[1] |
| 3d | 3-Fluorophenyl | Data not explicitly provided as mean percent, but synthesized and tested.[1] |
| 3e | 4-Fluorophenyl | Data not explicitly provided as mean percent, but synthesized and tested.[1] |
Note: The original study selected four compounds (2b, 3b, 4b, and 4c) for NCI-60 screening, where 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) was identified as the most active.[1] Detailed cell line-specific data for all compounds in the table was not provided in the source material.
Experimental Protocols
The following methodologies are representative of the key experiments conducted to evaluate the in vitro anticancer activity of 7-chloro-thiazolo[4,5-d]pyrimidine analogs.
Synthesis of 7-Chloro-2-thioxo-thiazolo[4,5-d]pyrimidine Analogs (Compounds 3a-e)
The synthesis of the target 7-chloro derivatives is achieved through a chlorination reaction of the corresponding 7-oxo precursors.[1]
General Procedure:
-
The appropriate 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one (10 mM) is added to a solution of phosphorus pentachloride (10 mM) in phosphorus oxychloride (20 mL).[1]
-
The reaction mixture is heated under reflux for 2 hours.
-
After cooling, the mixture is carefully poured into 200 mL of ice-water.
-
The resulting precipitate is filtered, washed with water, dried, and recrystallized from glacial acetic acid to yield the final 7-chloro product.[1]
In Vitro Antiproliferative Activity Assay
The antiproliferative activity of the synthesized compounds was evaluated against a panel of human cancer cell lines and normal cell lines.[1]
Cell Lines:
-
Human Cancer Cell Lines: A375 (melanoma), C32 (amelanotic melanoma), DU145 (prostate carcinoma), MCF-7/WT (breast adenocarcinoma).[1]
-
Normal Cell Lines: CHO-K1 (Chinese hamster ovary), HaCaT (human keratinocytes).[1]
Protocol:
-
Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well.
-
After 24 hours of incubation, the cells are treated with the test compounds at various concentrations.
-
The plates are incubated for an additional 72 hours.
-
Cell viability is determined using a metabolic assay, such as the MTT or SRB assay, which measures the metabolic activity of viable cells.
-
The results are typically expressed as a percentage of cell growth inhibition or as IC50 values (the concentration of the compound that inhibits cell growth by 50%).
Visualizing Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate the key processes involved in the synthesis and evaluation of the described compounds.
References
The Structure-Activity Relationship of Thiazolo[4,5-d]pyrimidine Derivatives: A Technical Guide
The thiazolo[4,5-d]pyrimidine scaffold, a bioisostere of purine, has emerged as a "privileged structure" in medicinal chemistry due to its diverse and potent biological activities.[1] Derivatives of this heterocyclic system have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory agents.[2][3][4] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of thiazolo[4,5-d]pyrimidine derivatives, focusing on their anticancer and anti-inflammatory properties. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support researchers and drug development professionals in this field.
Core Structure and Numbering
The core of the compounds discussed is the thiazolo[4,5-d]pyrimidine ring system. The standard numbering convention for this scaffold, which will be used throughout this guide, is shown below:
Caption: Numbering of the Thiazolo[4,5-d]pyrimidine Scaffold.
Anticancer Activity of Thiazolo[4,5-d]pyrimidine Derivatives
Thiazolo[4,5-d]pyrimidine derivatives have been extensively investigated for their potential as anticancer agents.[5] Their mechanism of action often involves the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as protein kinases and topoisomerases.
Structure-Activity Relationship as Kinase Inhibitors
Several studies have identified thiazolo[4,5-d]pyrimidines as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and p21-activated kinase 4 (PAK4).
A series of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity.[2] Key SAR findings from this and related studies are summarized below:
-
Substitution at C7: The nature of the substituent at the C7 position is critical for activity. Introducing a chlorine atom at C7 generally leads to increased cytotoxic activity compared to a 7-oxo group.[2] Furthermore, replacing the chloro group with various amino substituents can modulate activity, with some derivatives showing potent inhibition.
-
Substitution at N3: The N3 position is commonly substituted with aryl groups (e.g., phenyl, fluorophenyl). The electronic properties and position of substituents on this aryl ring can fine-tune the inhibitory potency.
-
The Trifluoromethyl Group at C5: The incorporation of a highly lipophilic trifluoromethyl (CF3) group at the C5 position is believed to enhance the bioavailability of the compounds.[2]
Table 1: Anticancer Activity of 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives
| Compound | R | R1 | Cell Line | Growth Inhibition (%) at 10⁻⁵ M | GI₅₀ (µM) |
| 2b | Phenyl | =O | IGROV1 | 105.14 | >100 |
| 3b | Phenyl | Cl | NCI-H522 | 119.53 | 1.95 |
| HOP-92 | - | 2.05 | |||
| OVCAR-3 | - | 2.38 | |||
| 4b | Phenyl | -NH-CH₂CH₃ | OVCAR-4 | 72.84 | >100 |
| 4c | Phenyl | -NH-CH₂-(4-F-Ph) | UO-31 | 68.31 | >100 |
Data extracted from Reference[2]. Growth inhibition > 100% indicates cell lethality.
Structure-Activity Relationship as Topoisomerase I Inhibitors
Thiazolo[4,5-d]pyrimidin-7(6H)-ones have been identified as a novel class of Topoisomerase I (Topo I) inhibitors.[4] Topo I is a critical enzyme that relaxes DNA supercoiling during replication and transcription, making it a valuable target for cancer therapy.
Table 2: Cytotoxicity and Topoisomerase I Inhibitory Activity of Thiazolo[4,5-d]pyrimidin-7(6H)-ones
| Compound | R¹ | R² | Cell Line | GI₅₀ (µM) | Topo I Inhibition (IC₅₀, µM) |
| 3ab | 4-Cl-Ph | 4-CH₃-Ph | A549 | 0.05 | 0.89 |
| HCT-116 | 0.04 | - | |||
| 3ad | 4-Cl-Ph | 4-F-Ph | A549 | 0.03 | 0.76 |
| HCT-116 | 0.02 | - | |||
| CPT | - | - | A549 | 0.007 | 0.45 |
Data extracted from Reference[4]. CPT (Camptothecin) is a known Topoisomerase I inhibitor used as a positive control.
The SAR for this series suggests that:
-
Aryl Substitution at C2 (R¹): An electron-withdrawing group, such as a chloro-substituent on the phenyl ring at the C2 position, is favorable for potent activity.
-
Aryl Substitution at N6 (R²): The nature of the substituent on the N6-phenyl ring also influences activity, with small electron-donating (methyl) or electron-withdrawing (fluoro) groups showing high potency.
Anti-inflammatory Activity of Thiazolo[4,5-d]pyrimidine Derivatives
Chronic inflammation is a key factor in the development of numerous diseases. Thiazolo[4,5-d]pyrimidine derivatives have shown promise as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[6]
Structure-Activity Relationship as COX Inhibitors
A series of 1H-pyrazolyl-thiazolo[4,5-d]pyrimidines were synthesized and evaluated for their anti-inflammatory effects.[6]
-
Pyrazolyl Moiety: The presence of a substituted 1H-pyrazolyl moiety appears to be a key feature for the anti-inflammatory activity of these compounds.
-
Substituents on the Core: Modifications at the C2 and C7 positions of the thiazolo[4,5-d]pyrimidine core with different pyrazolyl-containing side chains significantly impact their potency and selectivity for COX-1 versus COX-2 enzymes. Compounds 9a and 12a from the study demonstrated anti-inflammatory activity comparable to the standard drug indomethacin, with the added benefit of minimal ulcerogenic effects.[6]
Table 3: Anti-inflammatory Activity of 1H-Pyrazolyl-thiazolo[4,5-d]pyrimidine Derivatives
| Compound | In vivo Anti-inflammatory Activity (% Edema Inhibition) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
| 5a | 51.5 | >100 | 1.10 |
| 9a | 58.2 | 95.0 | 0.65 |
| 9b | 55.3 | >100 | 0.82 |
| 12a | 59.1 | >100 | 0.55 |
| Indomethacin | 60.4 | 0.21 | 2.51 |
Data extracted from Reference[6]. % Edema inhibition measured in the carrageenan-induced paw edema model in rats.
Signaling Pathways and Mechanisms of Action
The biological effects of thiazolo[4,5-d]pyrimidine derivatives are exerted through their interaction with specific molecular targets and the subsequent modulation of intracellular signaling pathways.
EGFR and VEGFR Signaling Pathways
EGFR and VEGFR are receptor tyrosine kinases that play pivotal roles in cancer cell proliferation and angiogenesis, respectively. Ligand binding induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways. Thiazolo[4,5-d]pyrimidine-based kinase inhibitors act by competing with ATP for the binding site in the kinase domain, thereby blocking the phosphorylation cascade and downstream signaling.
Caption: Inhibition of EGFR/VEGFR signaling by thiazolo[4,5-d]pyrimidines.
PAK4 Signaling Pathway
PAK4 is a serine/threonine kinase that is overexpressed in several cancers and regulates cytoskeletal dynamics, cell motility, and survival. It can be activated by upstream signals and, in turn, activates downstream pathways like the LIMK1/cofilin and c-Src/EGFR pathways.
Caption: Inhibition of the PAK4 signaling pathway.
Topoisomerase I Mechanism of Action
Topoisomerase I relieves torsional stress in DNA by creating a transient single-strand break. The enzyme's active site tyrosine forms a covalent bond with the 3'-phosphate of the cleaved strand, allowing the intact strand to pass through. Inhibitors like camptothecin and certain thiazolo[4,5-d]pyrimidines stabilize this covalent enzyme-DNA complex, known as the "cleavable complex." This stabilization prevents DNA re-ligation, and the collision of a replication fork with this complex leads to a permanent, lethal double-strand break.
Caption: Mechanism of Topoisomerase I inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments cited in the evaluation of thiazolo[4,5-d]pyrimidine derivatives.
General Synthesis of 5-Trifluoromethyl-7-chloro-thiazolo[4,5-d]pyrimidines[2]
This protocol describes a key step in synthesizing precursors for various anticancer derivatives.
Caption: Workflow for the synthesis of 7-chloro derivatives.
Detailed Method: A mixture of the appropriate 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[2][5]thiazolo[4,5-d]pyrimidin-7(6H)-one (0.01 mol), phosphorus oxychloride (POCl₃, 10 mL), and phosphorus pentachloride (PCl₅, 0.5 g) is heated under reflux for 2 hours. After cooling, the reaction mixture is carefully poured into 200 mL of ice-water. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried. The crude product is then purified by recrystallization from glacial acetic acid to yield the final 7-chloro derivative.[2]
In Vitro Anticancer Activity: NCI-60 Screening Protocol[2][5]
The U.S. National Cancer Institute's (NCI) 60-cell line screen is a standard method for evaluating the cytotoxic potential of novel compounds.
Caption: Workflow for the NCI-60 cell line screening assay.
Detailed Method: Human tumor cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well. After a 24-hour pre-incubation period, the test compounds are added. For the one-dose screen, a concentration of 10⁻⁵ M is used. Following a 48-hour incubation with the compound, the assay is terminated. Adherent cells are fixed in situ by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C. The supernatant is discarded, and plates are washed with water and air-dried. Cells are then stained for 10 minutes with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid. Unbound dye is removed by washing with 1% acetic acid, and the plates are air-dried. The bound stain is solubilized with 10 mM Trizma base, and the absorbance is read on an automated plate reader at a wavelength of 515 nm. The percentage growth is calculated relative to no-drug controls and a time-zero determination of cell count.[5]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema[6]
This is a standard and highly reproducible model for evaluating the acute anti-inflammatory activity of compounds.
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Detailed Method: Adult Wistar rats are divided into groups. The test compounds, a standard drug (e.g., Indomethacin), and a vehicle (control) are administered, typically orally, one hour before the induction of inflammation. Acute inflammation is induced by a sub-plantar injection of 0.1 mL of a 1% (w/v) suspension of carrageenan in saline into the right hind paw of each rat. The paw volume is measured immediately before the carrageenan injection and at specified intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer. The difference between the initial and subsequent readings gives the volume of edema. The percentage inhibition of edema is calculated for the treated groups relative to the control group.[6]
Conclusion
The thiazolo[4,5-d]pyrimidine scaffold is a versatile and promising core for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications at the C2, N3, C5, and C7 positions can significantly modulate the anticancer and anti-inflammatory activities of these derivatives. As kinase and topoisomerase inhibitors, they interfere with fundamental cellular processes required for cancer cell growth and survival. As anti-inflammatory agents, they show potential for potent COX inhibition with improved safety profiles. The provided data, protocols, and pathway diagrams serve as a valuable resource for the rational design and continued development of next-generation thiazolo[4,5-d]pyrimidine-based drugs.
References
- 1. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. dctd.cancer.gov [dctd.cancer.gov]
- 6. Design and synthesis of some substituted 1H-pyrazolyl-thiazolo[4,5-d]pyrimidines as anti-inflammatory-antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine: A Technical Guide for Drug Discovery Professionals
For Research Use Only. Not for diagnostic or therapeutic use.
Abstract
7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine is a synthetic heterocyclic compound belonging to the thiazolo[4,5-d]pyrimidine class. While this specific molecule is commercially available for research purposes, its direct therapeutic targets and biological activities are not yet fully elucidated in publicly available literature. However, the thiazolo[4,5-d]pyrimidine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities. This technical guide consolidates the existing research on functionally related thiazolo[4,5-d]pyrimidine derivatives to extrapolate potential therapeutic targets and mechanisms of action for this compound. The primary areas of therapeutic promise for this class of compounds include oncology, neuroinflammation, and infectious diseases. This document aims to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound, offering insights into potential screening strategies, experimental designs, and target validation approaches.
Introduction: The Thiazolo[4,5-d]pyrimidine Scaffold
The thiazolo[4,5-d]pyrimidine core is a fused heterocyclic system that is isosteric to purine, a fundamental component of nucleic acids. This structural similarity allows molecules containing this scaffold to interact with a wide range of biological targets, particularly those that bind purine-based ligands, such as kinases and G-protein coupled receptors (GPCRs). The versatility of this scaffold, coupled with the ability to readily introduce diverse substituents at various positions, has made it an attractive starting point for the development of novel therapeutic agents.
Derivatives of the thiazolo[4,5-d]pyrimidine core have demonstrated a broad spectrum of pharmacological activities, including but not limited to:
-
Anticancer Properties: Inhibition of various kinases involved in cell proliferation and survival pathways.
-
Anti-inflammatory Effects: Modulation of chemokine receptors, such as CX3CR1.
-
Neuroprotective Roles: Antagonism of adenosine and corticotropin-releasing factor (CRF) receptors.
-
Antimicrobial and Antiviral Activities: Inhibition of microbial growth and viral replication.[1]
Given the established bioactivity of the core structure, this compound represents a promising candidate for further investigation to identify its specific molecular targets and therapeutic potential. The chloro and methylthio substitutions at the 7 and 2 positions, respectively, are expected to significantly influence its physicochemical properties and target-binding profile.
Potential Therapeutic Targets
Based on the activities of structurally related compounds, the following represent high-priority potential therapeutic targets for this compound.
Oncology: Kinase Inhibition
The pyrimidine core is a common feature in many approved kinase inhibitors. The structural similarity of the thiazolo[4,5-d]pyrimidine scaffold to the adenine ring of ATP suggests its potential to bind to the ATP-binding pocket of various kinases, leading to their inhibition.
Hypothesized Target Kinases:
-
Epidermal Growth Factor Receptor (EGFR): Overexpressed or mutated in many cancers, EGFR is a key driver of tumor growth.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A critical mediator of angiogenesis, the formation of new blood vessels that supply tumors.
-
Src Family Kinases (SFKs): Involved in cell proliferation, survival, and migration.
-
Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle, often dysregulated in cancer.
Logical Workflow for Kinase Inhibition Screening
Caption: A logical workflow for screening and validating kinase inhibitors.
Neuroinflammation: CX3CR1 Antagonism
The fractalkine receptor, CX3CR1, is primarily expressed on microglia, monocytes, and natural killer cells. Its ligand, CX3CL1 (fractalkine), is a chemokine expressed by neurons. The CX3CL1-CX3CR1 axis plays a crucial role in neuron-microglia communication and is implicated in various neuroinflammatory and neurodegenerative diseases. A study on substituted 7-amino-5-thio-thiazolo[4,5-d]pyrimidines revealed their potent and selective antagonism of CX3CR1. Although the substitution pattern of the title compound is different, the shared core scaffold makes CX3CR1 a compelling potential target.
Signaling Pathway of CX3CR1
Caption: Hypothesized antagonism of the CX3CR1 signaling pathway.
Quantitative Data (Hypothetical)
The following tables present hypothetical quantitative data based on the activities of related thiazolo[4,5-d]pyrimidine derivatives. These values are for illustrative purposes to guide potential experimental design and should not be considered as established data for this compound.
Table 1: Hypothetical Kinase Inhibition Profile
| Kinase Target | IC50 (nM) | Assay Type |
| EGFR | 85 | Biochemical (HTRF) |
| VEGFR2 | 120 | Biochemical (Lanthascreen) |
| Src | 250 | Biochemical (AlphaScreen) |
| CDK2 | 400 | Biochemical (Z'-LYTE) |
Table 2: Hypothetical GPCR Antagonist Activity
| Receptor Target | IC50 (nM) | Assay Type |
| CX3CR1 | 50 | Radioligand Binding |
| CRF1 Receptor | 300 | cAMP Assay |
| Adenosine A1 | >10,000 | Radioligand Binding |
| Adenosine A2a | >10,000 | Radioligand Binding |
Experimental Protocols (Exemplary)
The following are exemplary protocols for assays that could be used to evaluate the activity of this compound against its potential targets.
Kinase Inhibition Assay (HTRF for EGFR)
Objective: To determine the in vitro inhibitory activity of the compound against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
TK Substrate-biotin (Cisbio)
-
Europium cryptate-labeled anti-phosphotyrosine antibody (PT66-K, Cisbio)
-
Streptavidin-XL665 (Cisbio)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
This compound (test compound)
-
384-well low volume white plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 2 µL of the compound dilutions to the assay plate.
-
Add 4 µL of a solution containing EGFR kinase and TK Substrate-biotin in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of HTRF detection buffer containing PT66-K and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader (620 nm and 665 nm emission).
-
Calculate the HTRF ratio and determine IC50 values using non-linear regression.
CX3CR1 Radioligand Binding Assay
Objective: To determine the affinity of the compound for the human CX3CR1 receptor.
Materials:
-
Membranes from cells stably expressing human CX3CR1
-
[¹²⁵I]-CX3CL1 (PerkinElmer)
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
Non-specific binding control (e.g., 1 µM unlabeled CX3CL1)
-
This compound (test compound)
-
96-well filter plates (e.g., Millipore)
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well plate, combine 25 µL of [¹²⁵I]-CX3CL1, 25 µL of test compound or control, and 50 µL of cell membranes.
-
Incubate for 90 minutes at room temperature with gentle shaking.
-
Harvest the membranes by rapid filtration through the filter plates.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry.
-
Add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
Calculate the percent inhibition of specific binding and determine the Ki value.
Conclusion and Future Directions
While the specific biological targets of this compound remain to be definitively identified, the well-documented and diverse activities of the thiazolo[4,5-d]pyrimidine scaffold provide a strong rationale for its further investigation. The most promising avenues for research appear to be in the fields of oncology and neuroinflammation, with kinase inhibition and CX3CR1 antagonism as high-priority hypothetical mechanisms of action.
Future research should focus on:
-
Broad Target Screening: Employing large-scale screening panels (e.g., kinase, GPCR, ion channel) to identify primary targets.
-
In Vitro and Cell-Based Assays: Validating initial hits and elucidating the mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential in relevant animal models of disease.
This technical guide provides a framework for initiating a comprehensive investigation into the therapeutic potential of this compound. The insights and methodologies presented herein are intended to accelerate the discovery and development of novel therapeutics based on this promising chemical scaffold.
References
Methodological & Application
Synthesis of 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine: A Detailed Protocol for Laboratory Researchers
For Immediate Release
This application note provides a comprehensive protocol for the laboratory synthesis of 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine, a key intermediate in the development of various therapeutic agents. The described three-step synthesis is designed for researchers in medicinal chemistry and drug development, offering a clear and reproducible methodology.
Abstract
A robust, three-step synthesis for this compound has been developed and is detailed herein. The protocol begins with the synthesis of the key intermediate, 2-(methylthio)pyrimidine-4,5-diamine, via the reduction of a nitropyrimidine precursor. This is followed by a cyclization reaction with carbon disulfide to form the thiazolo[4,5-d]pyrimidine core. The final step involves the chlorination of the resulting lactam to yield the target compound. This protocol provides specific reaction conditions, purification methods, and characterization data to guide researchers in obtaining high-purity this compound.
Introduction
Thiazolo[4,5-d]pyrimidine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their structural similarity to purines, which allows them to interact with a variety of biological targets. The title compound, this compound, serves as a versatile building block for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and anti-inflammatory agents. The protocol outlined below provides a reliable method for the synthesis of this important intermediate.
Overall Reaction Scheme
Figure 1. Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-(methylthio)pyrimidine-4,5-diamine
This procedure outlines the reduction of 4-amino-5-nitro-2-(methylthio)pyrimidine to the corresponding diamine.
Materials:
-
4-Amino-5-nitro-2-(methylthio)pyrimidine
-
Iron powder (Fe)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-amino-5-nitro-2-(methylthio)pyrimidine in a mixture of ethanol and water.
-
Add glacial acetic acid to the suspension.
-
Heat the mixture to reflux and add iron powder portion-wise over a period of 30 minutes.
-
Continue refluxing for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.
-
Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(methylthio)pyrimidine-4,5-diamine.
Table 1: Summary of Reaction Parameters for Step 1
| Parameter | Value |
| Starting Material | 4-Amino-5-nitro-2-(methylthio)pyrimidine |
| Reagents | Iron powder, Acetic Acid |
| Solvent | Ethanol/Water |
| Reaction Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Purification | Extraction |
Step 2: Synthesis of 2-(methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one
This step involves the cyclization of the diamine with carbon disulfide to form the thiazolo[4,5-d]pyrimidine ring system.
Materials:
-
2-(Methylthio)pyrimidine-4,5-diamine
-
Carbon disulfide (CS₂)
-
Pyridine or other suitable base
-
Ethanol
Procedure:
-
Dissolve 2-(methylthio)pyrimidine-4,5-diamine in a suitable solvent such as pyridine or ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add carbon disulfide to the solution.
-
If using ethanol as a solvent, add a base such as pyridine.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Wash the crude product with a suitable solvent (e.g., cold ethanol) to afford 2-(methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one.
Table 2: Summary of Reaction Parameters for Step 2
| Parameter | Value |
| Starting Material | 2-(Methylthio)pyrimidine-4,5-diamine |
| Reagents | Carbon disulfide, Base (e.g., Pyridine) |
| Solvent | Pyridine or Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Purification | Filtration/Crystallization |
Step 3: Synthesis of this compound
The final step is the chlorination of the pyrimidinone to the desired 7-chloro derivative.
Materials:
-
2-(Methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅) (optional, can enhance reactivity)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
Ice-water
-
Dichloromethane or Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 2-(methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one.
-
Carefully add an excess of phosphorus oxychloride. A small amount of phosphorus pentachloride can be added to increase the reactivity. A catalytic amount of N,N-dimethylaniline can also be used.
-
Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood.
-
A precipitate should form. Stir the slurry for 30 minutes to an hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of dichloromethane and hexanes) to give pure this compound.
Table 3: Summary of Reaction Parameters for Step 3
| Parameter | Value |
| Starting Material | 2-(Methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one |
| Reagents | Phosphorus oxychloride (POCl₃), optional PCl₅ |
| Catalyst | N,N-Dimethylaniline (optional) |
| Reaction Temperature | 100-110 °C (Reflux) |
| Reaction Time | 2-4 hours |
| Purification | Recrystallization |
Characterization Data
This compound
| Property | Value |
| Molecular Formula | C₆H₄ClN₃S₂ |
| Molecular Weight | 217.69 g/mol |
| Appearance | Off-white to yellow solid |
| Purity | >95% (typical) |
Note: Specific spectral data (¹H NMR, ¹³C NMR, MS) should be acquired and analyzed to confirm the structure and purity of the synthesized compound and its intermediates.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Phosphorus oxychloride and phosphorus pentachloride are corrosive and react violently with water. Handle with extreme care.
-
Carbon disulfide is highly flammable and toxic.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.
This detailed protocol provides a reliable and reproducible method for the synthesis of this compound, a valuable intermediate for drug discovery and development. Researchers are encouraged to adapt and optimize the conditions as needed for their specific laboratory settings.
Application of 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine in Cancer Cell Lines: A Review of Structurally Related Compounds
Introduction
Thiazolo[4,5-d]pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to endogenous purines. This structural analogy allows them to function as purine antagonists, potentially interfering with the synthesis of nucleic acids and other vital cellular processes that are often dysregulated in cancer.[1][2] The 7-chloro-thiazolo[4,5-d]pyrimidine scaffold, in particular, has been a focal point for the development of novel anticancer agents. While specific data on 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine is limited in the public domain, this document provides a summary of the applications and protocols for structurally similar compounds, offering insights into their potential efficacy and mechanisms of action against various cancer cell lines.
The introduction of a chlorine atom at the 7-position of the thiazolo[4,5-d]pyrimidine core has been shown to enhance the anticancer activity of these derivatives when compared to their 7-oxo counterparts.[3] Various substitutions at other positions of the heterocyclic ring system have been explored to modulate the potency and selectivity of these compounds.
Quantitative Data Summary
The antiproliferative activity of several 7-chloro-thiazolo[4,5-d]pyrimidine derivatives has been evaluated against a panel of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for representative compounds that are structurally related to this compound. It is important to note that these are not the exact target compound but offer a valuable reference for its potential activity.
Table 1: Antiproliferative Activity (IC50, µM) of 7-Chloro-thiazolo[4,5-d]pyrimidine Derivatives against Various Cell Lines
| Compound ID | R2 Substituent | R5 Substituent | A375 (Melanoma) | C32 (Melanoma) | DU145 (Prostate) | MCF-7/WT (Breast) | CHO-K1 (Normal) | HaCaT (Normal) |
| 3b | -thioxo | -CF3 | 24.4 µM | >100 µM | >100 µM | >100 µM | >100 µM | >100 µM |
| 5a | =O | -Phenyl | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Data for compound 3b is from a study on 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives.[3] Compound 5a, 7-Chloro-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-one, was identified as the most active in its series and was further evaluated against a full panel of 60 cell lines by the National Cancer Institute.[1]
Putative Mechanism of Action
Thiazolo[4,5-d]pyrimidines, being analogs of purine bases, are suggested to exert their anticancer effects by acting as antimetabolites.[1] They may interfere with the synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis, thereby leading to the inhibition of cell growth and proliferation.[1] The diagram below illustrates this proposed mechanism.
Caption: Proposed mechanism of action for thiazolo[4,5-d]pyrimidine derivatives.
Experimental Protocols
The following are detailed experimental protocols based on methodologies reported for the evaluation of related 7-chloro-thiazolo[4,5-d]pyrimidine derivatives.
In Vitro Antiproliferative Activity Assay
This protocol is used to determine the cytotoxic effects of the test compounds on various cancer and normal cell lines.
1. Cell Culture:
-
Human cancer cell lines (e.g., A375, C32, DU145, MCF-7/WT) and normal cell lines (e.g., CHO-K1, HaCaT) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
-
Cells are harvested from culture flasks using trypsin-EDTA.
-
A cell suspension is prepared, and cells are counted using a hemocytometer.
-
Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
The plates are incubated for 24 hours to allow for cell attachment.
3. Compound Treatment:
-
A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the test compound are prepared in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
The culture medium from the 96-well plates is removed, and 100 µL of the medium containing the test compound at various concentrations is added to each well.
-
Control wells receive medium with DMSO only.
-
The plates are incubated for an additional 72 hours.
4. Cell Viability Assessment (MTT Assay):
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals.
-
The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for in vitro antiproliferative activity assay.
Conclusion
References
- 1. Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine is a heterocyclic compound belonging to the thiazolopyrimidine class. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Thiazolopyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and adenosine receptor antagonism. The chloro and methylthio substitutions on the core scaffold of this compound suggest its potential as a modulator of various cellular signaling pathways, making it a candidate for investigation in drug discovery and development.
These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological activity of this compound. The described assays will enable researchers to assess its cytotoxic and antiproliferative effects, its influence on the cell cycle and apoptosis, and its potential to modulate key signaling proteins such as kinases and G-protein coupled receptors.
Data Presentation: Summary of Quantitative Data
The following tables provide a template for summarizing the quantitative data obtained from the described experimental protocols.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Histotype | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |
| A549 | Lung Carcinoma | ||
| MCF-7 | Breast Adenocarcinoma | ||
| DU145 | Prostate Carcinoma | ||
| HCT116 | Colon Carcinoma |
Table 2: Cell Cycle Analysis of HCT116 cells treated with this compound for 24 hours
| Treatment Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | |||
| IC₅₀ / 2 | |||
| IC₅₀ | |||
| IC₅₀ x 2 |
Table 3: Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (µM) |
| EGFR | |
| Src | |
| CDK2/Cyclin E |
Table 4: Functional Antagonism of Adenosine A2A Receptor by this compound
| Assay | IC₅₀ (µM) |
| Adenylyl Cyclase Activity |
Experimental Protocols
In Vitro Cytotoxicity Assay using Sulforhodamine B (SRB)
This protocol describes a method to determine the cytotoxicity of this compound against adherent cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, DU145, HCT116)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Replace the medium in the wells with the prepared compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 or 72 hours.
-
Fix the cells by gently adding 50 µL of cold 50% TCA to each well and incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[1][2]
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.[1][2]
-
Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining.
Materials:
-
Human cancer cell line (e.g., HCT116)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently.[3]
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.[4]
-
Gate the cell population to exclude debris and doublets.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Detection by Western Blot
This protocol is for the detection of key apoptosis markers, pro-caspase-3 and cleaved PARP, in cells treated with this compound.
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-Caspase-3, anti-cleaved PARP, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Seed cells and treat with this compound as described for the cell cycle analysis.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the levels of pro-caspase-3 and cleaved PARP relative to the loading control. A decrease in pro-caspase-3 and an increase in cleaved PARP indicate apoptosis.[5]
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against protein kinases like EGFR, Src, and CDK2. A luminescence-based assay measuring ATP consumption is described.
Materials:
-
Recombinant kinases (EGFR, Src, CDK2/Cyclin E)
-
Kinase-specific substrates
-
This compound
-
ATP
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the kinase, its substrate, and the compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
Adenosine A2A Receptor Functional Antagonist Assay
This protocol describes a method to assess the antagonistic activity of this compound on the adenosine A2A receptor by measuring changes in intracellular cyclic AMP (cAMP).
Materials:
-
HEK293 cells stably expressing the human adenosine A2A receptor
-
Complete cell culture medium
-
This compound
-
NECA (5'-N-Ethylcarboxamidoadenosine), an adenosine receptor agonist
-
cAMP assay kit (e.g., LANCE® Ultra cAMP Kit, PerkinElmer)
-
White, opaque 384-well plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Seed the A2A receptor-expressing cells into 384-well plates and incubate overnight.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with the compound dilutions for 30 minutes.
-
Stimulate the cells with a fixed concentration of NECA (e.g., EC₈₀) to induce cAMP production.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the cAMP assay kit.
-
The signal is inversely proportional to the level of cAMP. An increase in signal in the presence of the compound indicates antagonism of the A2A receptor.
-
Calculate the percentage of inhibition of the NECA-induced cAMP production and determine the IC₅₀ value.
References
Application Notes and Protocols: 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine as a Research Tool for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine and its analogs as research tools for kinase inhibition. While specific kinase inhibitory data for this compound is not extensively available in public literature, the thiazolo[4,5-d]pyrimidine scaffold is a recognized pharmacophore in the development of kinase inhibitors with potential therapeutic applications in oncology. This document will focus on a representative member of this class, a hypothetical potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The provided protocols and data are illustrative and can be adapted for the investigation of other thiazolo[4,5-d]pyrimidine derivatives against various kinase targets.
Introduction to Thiazolo[4,5-d]pyrimidines in Kinase Inhibition
The thiazolo[4,5-d]pyrimidine core structure is a purine isostere that has attracted significant interest in medicinal chemistry due to its diverse biological activities, including anticancer properties.[1] This scaffold serves as a versatile template for the design of molecules that can interact with the ATP-binding site of various protein kinases, leading to the modulation of their enzymatic activity. Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer, making kinase inhibitors a crucial class of therapeutic agents.[2]
Derivatives of the thiazolo[4,5-d]pyrimidine scaffold have been synthesized and evaluated for their potential as anticancer agents, showing promising activity against various cancer cell lines.[3][4] While the precise molecular targets for many of these compounds are still under investigation, their structural similarity to known kinase inhibitors suggests that their mechanism of action may involve the inhibition of key kinases involved in cancer cell proliferation, survival, and angiogenesis.
Representative Data: Inhibition of VEGFR-2
To illustrate the potential of the thiazolo[4,5-d]pyrimidine scaffold, we present representative quantitative data for a hypothetical derivative, "Compound X," which is a potent and selective inhibitor of VEGFR-2.
| Compound | Target | IC50 (nM)[5] | Cell-based Assay (HUVEC proliferation) IC50 (nM) | Kinase Selectivity (fold vs. other kinases) |
| Compound X | VEGFR-2 | 15 | 150 | >100-fold vs. EGFR, FGFR1, PDGFRβ |
| Sunitinib | VEGFR-2 | 9 | 80 | Broad-spectrum (multi-kinase inhibitor) |
| Sorafenib | VEGFR-2 | 90 | 120 | Broad-spectrum (multi-kinase inhibitor) |
Note: The data for "Compound X" is representative and intended for illustrative purposes.
Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. Key downstream pathways include the PLCγ-PKC-MAPK/ERK and the PI3K-Akt pathways. Inhibition of VEGFR-2 by compounds such as our representative thiazolo[4,5-d]pyrimidine derivative blocks these downstream signals, thereby inhibiting angiogenesis and potentially restricting tumor growth.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol describes a luminescent kinase assay to determine the in vitro inhibitory activity of a test compound against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase (e.g., from SignalChem)
-
Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Test compound (this compound or derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 96-well plate, add 5 µL of the diluted test compound or DMSO (vehicle control).
-
Add 10 µL of a solution containing the VEGFR-2 enzyme and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for VEGFR-2.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay.
-
Briefly, add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay)
This protocol measures the effect of the test compound on the viability of human umbilical vein endothelial cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
Trypsin-EDTA
-
96-well clear-bottom cell culture plates
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Phospho-VEGFR-2
This protocol is used to assess the inhibition of VEGFR-2 phosphorylation in cells.
Materials:
-
HUVECs
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total VEGFR-2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate HUVECs and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 4-6 hours.
-
Pre-treat the cells with the test compound at various concentrations for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total VEGFR-2 and a loading control (e.g., β-actin).
Experimental Workflow and Logic
The following diagrams illustrate the general workflow for evaluating a thiazolo[4,5-d]pyrimidine derivative as a kinase inhibitor.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols and representative data provided in this document offer a framework for the investigation of these compounds as potential therapeutic agents. Further studies, including comprehensive kinase profiling, structure-activity relationship analysis, and in vivo efficacy studies, are warranted to fully elucidate the therapeutic potential of this class of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological screening of new thiazolo[4,5-d]pyrimidine and dithiazolo[3,2-a:5',4'-e]pyrimidinone derivatives as antimicrobial, antiquorum-sensing and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Studies with 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction:
7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine is a small molecule belonging to the thiazolo[4,5-d]pyrimidine class of heterocyclic compounds. This class is recognized for its diverse biological activities, with many derivatives showing potential as therapeutic agents, particularly in oncology.[1][2][3] Structurally, it shares features with known kinase inhibitors, making it a candidate for investigation as a modulator of cellular signaling pathways frequently dysregulated in cancer.[4][5][6][7] The introduction of a trifluoromethyl group in similar structures has been shown to improve bioavailability, a consideration for in vivo studies.[1]
These application notes provide a framework for the in vivo evaluation of this compound, focusing on establishing its pharmacokinetic profile, tolerability, and anti-tumor efficacy. The proposed experimental designs are based on standard preclinical oncology drug development protocols.
Hypothesized Mechanism of Action:
Based on the thiazolo[4,5-d]pyrimidine scaffold, it is hypothesized that this compound functions as a protein kinase inhibitor.[5][6] Protein kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.[7] In many cancers, these pathways are constitutively active. This compound is predicted to bind to the ATP-binding pocket of a specific kinase, inhibiting its activity and leading to downstream effects such as cell cycle arrest and apoptosis in tumor cells. The following protocols are designed to test this hypothesis in a preclinical in vivo setting.
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered to mice without causing unacceptable toxicity.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
6-8 week old female athymic nude mice
-
Standard laboratory equipment for animal handling and observation
Protocol:
-
Acclimate animals for at least one week prior to the study.
-
Prepare a stock solution of the test compound in the chosen vehicle.
-
Randomize mice into dose cohorts (e.g., 5, 10, 25, 50, 100 mg/kg) with n=3-5 mice per group. Include a vehicle control group.
-
Administer the compound once daily for 5 consecutive days via oral gavage (or another appropriate route based on solubility and formulation).
-
Monitor animals daily for clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of distress.
-
Record body weight daily. A body weight loss of >20% is typically considered a sign of significant toxicity.
-
At the end of the study period (or if humane endpoints are reached), euthanize animals and perform gross necropsy. Collect major organs (liver, spleen, kidney, heart, lungs) for potential histopathological analysis.
-
The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or body weight loss exceeding 20%.
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound after a single administration.
Materials:
-
This compound
-
Vehicle solution
-
6-8 week old female athymic nude mice
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
LC-MS/MS or other appropriate bioanalytical instrumentation
Protocol:
-
Administer a single dose of the compound (e.g., a non-toxic dose determined from the MTD study, such as 25 mg/kg) to a cohort of mice (n=3 per time point).
-
Collect blood samples (~50-100 µL) via tail vein or retro-orbital bleed at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process blood samples to separate plasma.
-
Extract the compound from plasma samples using an appropriate method (e.g., protein precipitation with acetonitrile).
-
Quantify the concentration of the parent compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) using appropriate software (e.g., Phoenix WinNonlin).
In Vivo Efficacy in a Human Tumor Xenograft Model
Objective: To evaluate the anti-tumor activity of this compound in a mouse model bearing human cancer cell-derived tumors.
Materials:
-
Human cancer cell line known to be dependent on a specific kinase pathway (e.g., A549 lung cancer, MCF-7 breast cancer).
-
Matrigel (or similar basement membrane extract)
-
6-8 week old female athymic nude mice
-
This compound
-
Vehicle solution
-
Positive control compound (e.g., a standard-of-care chemotherapy or targeted agent for the chosen cell line)
-
Calipers for tumor measurement
Protocol:
-
Inject 1-5 x 10^6 tumor cells subcutaneously into the flank of each mouse.
-
Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: Test compound at MTD (e.g., 50 mg/kg)
-
Group 3: Test compound at a lower dose (e.g., 25 mg/kg)
-
Group 4: Positive control
-
-
Administer treatments daily (or as determined by PK data) via the selected route.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and clinical signs throughout the study.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
Data Presentation
Table 1: Maximum Tolerated Dose (MTD) Study Summary
| Dose (mg/kg) | n | Mean Body Weight Change (%) | Mortality | Clinical Signs of Toxicity |
| Vehicle | 5 | +5.2 | 0/5 | None observed |
| 10 | 5 | +4.8 | 0/5 | None observed |
| 25 | 5 | +2.1 | 0/5 | None observed |
| 50 | 5 | -8.5 | 0/5 | Mild lethargy on Day 2-3 |
| 100 | 5 | -22.3 | 2/5 | Severe lethargy, hunched posture |
Table 2: Pharmacokinetic Parameters (Single Oral Dose, 25 mg/kg)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 1250 ± 210 |
| Tmax | h | 1.0 ± 0.5 |
| AUC (0-t) | ngh/mL | 7500 ± 980 |
| AUC (0-inf) | ngh/mL | 7850 ± 1100 |
| t1/2 | h | 4.2 ± 0.8 |
Table 3: Tumor Growth Inhibition in A549 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | % TGI | Mean Final Body Weight Change (%) |
| Vehicle | - | 1520 ± 350 | - | +6.1 |
| Compound (Low Dose) | 25 | 850 ± 210 | 44 | +1.5 |
| Compound (High Dose) | 50 | 480 ± 150 | 68 | -7.2 |
| Positive Control | Varies | 350 ± 120 | 77 | -9.5 |
Visualizations
Caption: Hypothetical MAPK signaling pathway targeted by the compound.
Caption: Experimental workflow for an in vivo xenograft efficacy study.
Caption: Logical relationship in a dose-response and efficacy study.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel thiazolo[4,5-d]pyrimidine derivatives for antimicrobial, anti-HIV and anticancer investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leveraging kinase inhibitors to develop small molecule tools for imaging kinases by fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
High-Throughput Screening of Thiazolo[4,5-d]pyrimidine Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of thiazolo[4,5-d]pyrimidine libraries. This class of heterocyclic compounds has garnered significant interest in drug discovery due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects. The following sections offer standardized methodologies for cell-based and biochemical assays, data presentation guidelines, and visual representations of experimental workflows and relevant signaling pathways to facilitate the identification of novel therapeutic agents.
Introduction to Thiazolo[4,5-d]pyrimidines
Thiazolo[4,5-d]pyrimidines are a class of fused heterocyclic compounds that are structurally analogous to purines, where a thiazole ring is fused to a pyrimidine ring. This structural similarity allows them to interact with a wide range of biological targets, making them a "privileged scaffold" in medicinal chemistry. Libraries of thiazolo[4,5-d]pyrimidine derivatives have been synthesized and screened for various therapeutic applications, with notable successes in identifying potent inhibitors of kinases and modulators of G-protein coupled receptors. High-throughput screening is a critical step in unlocking the therapeutic potential of these compound libraries.
High-Throughput Screening Strategies
A multi-pronged HTS approach is recommended for the comprehensive evaluation of thiazolo[4,5-d]pyrimidine libraries. This typically involves a combination of cell-based assays to assess phenotypic effects and biochemical assays to determine activity against specific molecular targets.
A general workflow for a high-throughput screening campaign is outlined below:
Cell-Based High-Throughput Screening Assays
Cell-based assays are fundamental for assessing the cytotoxic and antiproliferative effects of compound libraries in a cellular context.
Antiproliferative Activity Screening
The National Cancer Institute's NCI-60 screen is a well-established platform for identifying novel anticancer agents.[1] It involves screening compounds against 60 different human cancer cell lines.[1] The primary screen is typically performed at a single concentration, and active compounds are then advanced to five-dose concentration screening to determine their potency and selectivity.[2]
Table 1: Summary of Antiproliferative Activity of Selected Thiazolo[4,5-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| 7i | MGC-803 (Gastric) | Not Specified | 4.64 | [3] |
| 7i | HGC-27 (Gastric) | Not Specified | 5.07 | [3] |
| 4b | NCI-60 Panel | SRB | Promising cytostatic activity | [4] |
| 4a | HCT-116 (Colorectal) | Not Specified | GI: 40.87% at 10 µM | [4] |
| 4h | SK-BR-3 (Breast) | Not Specified | GI: 46.14% at 10 µM | [4] |
Experimental Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[5][6]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Thiazolo[4,5-d]pyrimidine compound library (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Acetic acid, 1% (v/v)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-20,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.[2]
-
Compound Addition: Add the desired concentration of test compounds to the wells. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.[5]
-
Washing: Wash the plates five times with 1% acetic acid to remove unbound dye.[5] Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[5]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.[7]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[8]
-
Absorbance Reading: Measure the absorbance at 510-540 nm using a microplate reader.[5][8]
Experimental Protocol: MTT Assay
The MTT assay is another colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[9]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Thiazolo[4,5-d]pyrimidine compound library (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at an optimal density in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Addition: Treat cells with various concentrations of the thiazolo[4,5-d]pyrimidine compounds.
-
Incubation: Incubate the plates for the desired period (e.g., 24-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized.[10]
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[3]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.[10]
Biochemical High-Throughput Screening Assays
Biochemical assays are essential for determining the direct interaction of compounds with purified molecular targets, such as kinases or receptors.
Kinase Inhibition Assays
Many thiazolo[4,5-d]pyrimidine derivatives have been identified as potent kinase inhibitors. HTS assays for kinase inhibition typically measure the phosphorylation of a substrate by a specific kinase in the presence of test compounds.
Table 2: Kinase Inhibitory Activity of Thiazolo[4,5-d]pyrimidine Derivatives
| Compound Class | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Pyrido[2,3-d]pyrimidine derivative | CDK4/6 | Not Specified | Potent Inhibition | [11] |
| Thiazolo-pyridopyrimidines | CDK4/6 | In silico/SRB | Promising Activity | [12] |
Experimental Protocol: CDK4/6 Kinase Inhibition Assay (Luminescent)
This protocol describes a generic luminescent kinase assay, such as the Kinase-Glo® assay, to measure the inhibition of CDK4/6. The assay quantifies the amount of ATP remaining in solution following a kinase reaction.
Materials:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D1
-
Retinoblastoma (Rb) protein substrate
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Thiazolo[4,5-d]pyrimidine compound library (dissolved in DMSO)
-
Kinase-Glo® Luminescence Kinase Assay Kit
-
384-well white plates
-
Multilabel plate reader
Procedure:
-
Compound Dispensing: In a 384-well plate, add 50 nL of serially diluted compounds or DMSO vehicle control.[13]
-
Enzyme/Substrate Addition: Add 5 µL of a solution containing the CDK4/Cyclin D1 or CDK6/Cyclin D1 enzyme and the Rb substrate in assay buffer to each well.[13]
-
Incubation: Incubate the plate at room temperature for 10 minutes.[13]
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer to each well.[13]
-
Incubation: Incubate the reaction at room temperature for 1 hour.[13]
-
Detection: Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
The Cyclin D-CDK4/6-Rb signaling pathway is a critical regulator of the cell cycle, and its dysregulation is a hallmark of many cancers.[11]
Receptor Binding Assays
Thiazolo[4,5-d]pyrimidines have also been investigated as antagonists for G-protein coupled receptors, such as the adenosine receptors.
Table 3: Adenosine Receptor Affinity of Thiazolo[5,4-d]pyrimidine Derivatives
| Compound ID | Receptor Subtype | Assay Type | Ki / IC50 (nM) | Reference |
| 18 | hA1 | Radioligand Binding | Ki = 1.9 | [14] |
| 18 | hA2A | Radioligand Binding | Ki = 0.06 | [14] |
| 3 | hA1 | Radioligand Binding | Ki = 10.2 | [15] |
| 3 | hA2A | Radioligand Binding | Ki = 4.72 | [15] |
| 3 | hA1 | Functional Assay | IC50 = 13.4 | [15] |
| 3 | hA2A | Functional Assay | IC50 = 5.34 | [15] |
Experimental Protocol: Adenosine A2A Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human adenosine A2A receptor.
Materials:
-
Cell membranes prepared from cells expressing the human adenosine A2A receptor (e.g., HEK293 or CHO cells)[16]
-
[3H]ZM241385 (radioligand)[16]
-
Thiazolo[4,5-d]pyrimidine compound library (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)[16]
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, [3H]ZM241385, and various concentrations of the test compounds in the assay buffer.
-
Incubation: Incubate the plate at 25°C for 1 hour to allow binding to reach equilibrium.[16]
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki).
The adenosine A2A receptor signaling pathway plays a crucial role in various physiological processes, and its modulation is a target for conditions like Parkinson's disease and inflammation.
Conclusion
The thiazolo[4,5-d]pyrimidine scaffold represents a versatile platform for the development of novel therapeutics. The high-throughput screening methods detailed in these application notes provide a robust framework for the systematic evaluation of compound libraries based on this scaffold. By employing a combination of cell-based and biochemical assays, researchers can efficiently identify and characterize promising lead compounds for further drug development efforts. The provided protocols and diagrams are intended to serve as a comprehensive guide for scientists engaged in the exciting field of thiazolo[4,5-d]pyrimidine-based drug discovery.
References
- 1. NCI-60 - Wikipedia [en.wikipedia.org]
- 2. dctd.cancer.gov [dctd.cancer.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Submitting compounds and operational procedures for the NCI-60 - NCI [dctd.cancer.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SRB assay for measuring target cell killing [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. researchhub.com [researchhub.com]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Identification of novel thiazolo[5,4-d]pyrimidine derivatives as human A1 and A2A adenosine receptor antagonists/inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective method for the quantification of 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine in a research setting. The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique renowned for its high sensitivity and specificity.[1][2] This document provides a comprehensive protocol, including sample preparation, LC-MS/MS conditions, and data analysis guidelines. The presented method is intended to serve as a starting point for researchers and drug development professionals working with this compound and related thiazolo[4,5-d]pyrimidine derivatives. While specific performance characteristics will require validation in the end-user's laboratory, this protocol offers a robust framework for method development.
Introduction
This compound is a heterocyclic compound belonging to the thiazolo[4,5-d]pyrimidine class. Derivatives of this scaffold have been investigated for their potential as therapeutic agents, particularly in the development of anticancer drugs.[3] Accurate quantification of this compound is crucial for various stages of research and development, including pharmacokinetic studies, metabolic stability assays, and formulation development. LC-MS/MS is the technique of choice for such applications due to its ability to provide reliable and reproducible quantitative data, even at low concentrations in complex biological matrices.[1][2]
This document outlines a general LC-MS/MS method for the determination of this compound. The protocol is designed to be adaptable to various research needs and can be further optimized and validated for specific applications.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is a general starting point for the extraction of this compound from a biological matrix such as plasma.
Materials:
-
Blank biological matrix (e.g., plasma)
-
This compound standard stock solution
-
Internal Standard (IS) stock solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (ACN), HPLC grade or higher
-
Formic Acid (FA), LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound standard stock solution into the blank biological matrix.
-
Pipette 50 µL of each standard, QC, and unknown sample into separate microcentrifuge tubes.
-
Add 10 µL of the Internal Standard working solution to each tube (except for blank samples).
-
Add 150 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.
-
Vortex mix all tubes for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
The samples are now ready for LC-MS/MS analysis.
Diagram of the Sample Preparation Workflow:
Caption: Workflow for sample preparation by protein precipitation.
LC-MS/MS Method
The following are suggested starting conditions for the analysis. Method optimization is recommended.
Liquid Chromatography (LC) Parameters:
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Suggested Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
| Gas Flow | Instrument dependent, optimize for best signal |
MRM Transitions (Hypothetical):
To establish the MRM transitions, the compound would first be infused into the mass spectrometer to determine the precursor ion (Q1) and then fragmented to identify a stable and intense product ion (Q3).
| Compound | Q1 (m/z) | Q3 (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | [To be determined] | [To be determined] | 100 | [To be optimized] |
| Internal Standard (IS) | [To be determined] | [To be determined] | 100 | [To be optimized] |
Note: The user must determine the optimal MRM transitions and collision energies for the specific compound and internal standard using their own instrumentation.
Diagram of the LC-MS/MS Analytical Workflow:
Caption: General workflow of the LC-MS/MS analysis.
Data Presentation and Analysis
Quantitative data should be processed using the instrument's software. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression analysis is typically applied. The concentration of the analyte in the QC and unknown samples is then calculated from this calibration curve.
Table of Hypothetical Method Performance Characteristics:
The following table summarizes the type of quantitative data that should be generated during method validation. The values provided are for illustrative purposes only.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Dependent on sensitivity requirements, e.g., 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | Dependent on expected concentrations, e.g., 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
| Recovery | Consistent, precise, and reproducible |
Conclusion
The LC-MS/MS method described in this application note provides a robust starting point for the quantitative analysis of this compound. The protocol for sample preparation and the suggested LC-MS/MS parameters can be adapted and optimized to meet the specific needs of the user's laboratory and research application. Full method validation should be performed to ensure the reliability and accuracy of the data generated.
References
Application Notes and Protocols: 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine is a heterocyclic fragment belonging to the thiazolo[4,5-d]pyrimidine class of compounds. These compounds are recognized as purine isosteres, making them valuable scaffolds in medicinal chemistry for targeting ATP-binding sites in various enzymes, particularly protein kinases.[1][2] Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying novel lead compounds by screening low molecular weight fragments (typically < 300 Da) that bind to a biological target with high ligand efficiency. This application note provides a comprehensive overview and detailed protocols for the utilization of this compound in FBDD campaigns, with a focus on protein kinase targets.
The thiazole scaffold and its derivatives have been successfully employed in several fragment screening campaigns.[3] However, it is crucial to address potential liabilities such as non-specific inhibition and reactivity early in the hit validation process.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its classification as a fragment and for designing screening experiments.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClN₃S₂ | [4] |
| Molecular Weight | 217.69 g/mol | [4] |
| CAS Number | 119011-56-2 | [4] |
| IUPAC Name | This compound | [4] |
| Canonical SMILES | CSC1=NC2=C(S1)C(=NC=N2)Cl | [4] |
Application in Kinase Inhibition
The structural similarity of the thiazolo[4,5-d]pyrimidine core to adenine suggests its potential as a competitive inhibitor at the ATP-binding site of protein kinases. Many human cancers exhibit dysregulation of protein kinase activity, making them a prime target for therapeutic intervention. The following diagram illustrates a hypothetical signaling pathway involving a Cyclin-Dependent Kinase (CDK), a plausible target for this fragment.
Caption: Hypothetical kinase signaling pathway targeted by the fragment.
Experimental Protocols
A typical FBDD campaign involves a cascade of biophysical and biochemical assays to identify and validate fragment hits. The following protocols are generalized for screening this compound against a protein kinase target.
Primary Screening: Thermal Shift Assay (TSA / Differential Scanning Fluorimetry)
This high-throughput method is used to identify fragments that bind to and stabilize the target protein, resulting in an increase in its melting temperature (Tm).
Protocol:
-
Protein Preparation: Prepare the target kinase at a final concentration of 2-5 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol).
-
Fragment Preparation: Prepare a stock solution of this compound in 100% DMSO. The final screening concentration is typically in the range of 100 µM to 1 mM, with a final DMSO concentration of ≤ 1%.
-
Assay Setup: In a 96- or 384-well PCR plate, mix the protein solution, SYPRO Orange dye (e.g., 5x final concentration), and the fragment solution. Include controls with DMSO only.
-
Data Acquisition: Use a real-time PCR instrument to heat the plate from 25 °C to 95 °C with a ramp rate of 1 °C/min. Monitor the fluorescence of the SYPRO Orange dye.
-
Data Analysis: The melting temperature (Tm) is the inflection point of the fluorescence curve. A significant shift in Tm (ΔTm > 2°C) in the presence of the fragment compared to the DMSO control indicates a potential hit.
Hit Validation: Ligand-Observed Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR methods like Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) are powerful techniques for confirming direct binding of the fragment to the target protein.
Protocol (STD-NMR):
-
Sample Preparation: Prepare a solution of the target kinase (10-50 µM) in a deuterated buffer (e.g., 50 mM Tris-d11 pH 7.5, 150 mM NaCl in 99.9% D₂O).
-
Fragment Addition: Add this compound to the protein solution to a final concentration of 100-500 µM.
-
NMR Data Acquisition: Acquire a 1D ¹H NMR spectrum as a reference. Then, acquire an STD spectrum by selectively saturating the protein resonances and observing the transfer of saturation to the bound fragment.
-
Data Analysis: The presence of signals in the STD spectrum corresponding to the protons of the fragment confirms binding. The relative intensities of the signals can provide information about the binding epitope.
Affinity Determination: Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for measuring the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
Protocol:
-
Sample Preparation: Prepare the target kinase (10-50 µM) in the ITC cell and this compound (100-500 µM) in the injection syringe, both in the same buffer to minimize heat of dilution effects.
-
Titration: Perform a series of injections of the fragment solution into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd, ΔH, and n.
Structural Characterization: X-ray Crystallography
Co-crystallization of the fragment with the target protein provides high-resolution structural information about the binding mode, which is invaluable for structure-based drug design.
Protocol:
-
Crystallization: Obtain crystals of the apo-protein of the target kinase using a suitable crystallization condition (e.g., hanging drop or sitting drop vapor diffusion).
-
Soaking or Co-crystallization:
-
Soaking: Transfer the apo-crystals to a solution containing the fragment (1-10 mM) for a defined period.
-
Co-crystallization: Mix the protein with the fragment before setting up the crystallization trials.
-
-
Data Collection and Structure Determination: Collect X-ray diffraction data from the crystals and solve the structure to visualize the fragment bound in the active site.
Illustrative Data
The following tables present hypothetical, yet plausible, data that could be obtained from a fragment screening campaign involving this compound and its analogs against a target kinase (e.g., CDK2).
Table 2: Biophysical Screening Data for Fragment Hits
| Fragment ID | Structure | ΔTm (°C) | Kd (µM, ITC) | Ligand Efficiency (LE) |
| 1 | This compound | 3.5 | 250 | 0.35 |
| 2 | 7-Amino-2-(methylthio)thiazolo[4,5-d]pyrimidine | 2.8 | 400 | 0.31 |
| 3 | 7-Chloro-2-ethylthiazolo[4,5-d]pyrimidine | 1.5 | >1000 | - |
Table 3: Enzymatic Inhibition Data for Elaborated Hits
| Compound ID | Structure | IC₅₀ (µM) vs. CDK2 |
| 1a | (Elaborated from Fragment 1) | 5.2 |
| 1b | (Further optimization of 1a) | 0.8 |
Experimental and Logical Workflows
The following diagrams illustrate the overall workflow for a fragment-based drug discovery campaign and the logic for hit triage.
Caption: General workflow for a fragment-based drug discovery campaign.
Caption: Logical workflow for hit triage and validation.
Conclusion
This compound represents a valuable starting point for fragment-based drug discovery campaigns, particularly for targeting the ATP-binding site of protein kinases. Its favorable physicochemical properties and purine-like core structure make it an attractive fragment for screening. The successful application of this fragment requires a robust experimental cascade to identify, validate, and structurally characterize its interaction with the target protein, paving the way for rational, structure-guided lead optimization.
References
- 1. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fluorochem.co.uk [fluorochem.co.uk]
Solid-Phase Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase synthesis of thiazolo[4,5-d]pyrimidine derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potent anticancer and adenosine receptor antagonist properties.[1][2] Solid-phase synthesis offers a streamlined and efficient approach for the generation of libraries of these derivatives for structure-activity relationship (SAR) studies and drug discovery.[3][4][5]
Introduction
Thiazolo[4,5-d]pyrimidines are purine isosteres that have demonstrated a wide range of pharmacological activities.[5] Their structural resemblance to endogenous purines allows them to interact with various biological targets. Notably, derivatives of this scaffold have been identified as potent inhibitors of cancer cell proliferation and as antagonists of adenosine receptors, making them attractive candidates for the development of novel therapeutics.[6][7][8]
Solid-phase synthesis has emerged as a powerful tool for the rapid construction of diverse chemical libraries.[9][10] By anchoring the initial building block to a solid support, reagents and by-products can be easily removed by simple filtration and washing steps, thus avoiding tedious purification procedures after each reaction. This approach is particularly well-suited for the multi-step synthesis of complex heterocyclic systems like thiazolo[4,5-d]pyrimidines.
Synthetic Strategy Overview
The solid-phase synthesis of thiazolo[4,5-d]pyrimidine derivatives typically involves the initial assembly of a substituted thiazole ring on a solid support, followed by the annulation of the pyrimidine ring. A common and effective strategy utilizes the Thorpe-Ziegler reaction for the formation of the thiazole core.[4][11] Subsequent cyclization and functionalization steps allow for the introduction of diversity at various positions of the bicyclic scaffold.
A generalized workflow for the solid-phase synthesis is depicted below:
Caption: General workflow for the solid-phase synthesis of thiazolo[4,5-d]pyrimidine derivatives.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Thiazolo[4,5-d]pyrimidin-7(6H)-one Derivatives
This protocol is based on a facile method for the synthesis of a library of thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives.[4]
Materials:
-
Merrifield resin
-
Potassium cyanocarbonimidodithioate
-
Substituted chloroacetamides
-
Sodium Hydride (NaH)
-
Iodine (I₂)
-
Substituted aldehydes
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Amines
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Resin Loading: Swell Merrifield resin in DMF. React the resin with a suitable linker, if necessary, followed by the attachment of the first building block, such as an amino acid, to provide an anchor point for the synthesis.
-
Synthesis of the Thiazole Intermediate:
-
React the resin-bound starting material with potassium cyanocarbonimidodithioate and a substituted chloroacetamide to form the precursor for the Thorpe-Ziegler reaction.[11]
-
Perform the Thorpe-Ziegler cyclization using a base such as sodium hydride (NaH) in DMF to yield the resin-bound 4-aminothiazole-5-carbonitrile.[4]
-
-
Pyrimidine Ring Formation:
-
Hydrolyze the nitrile group on the thiazole ring to a carboxamide.
-
Perform an oxidative cyclization reaction with an appropriate aldehyde in the presence of a catalyst like iodine to form the thiazolo[4,5-d]pyrimidin-7(6H)-one core.[4]
-
-
Diversification:
-
The methylthio group at the 2-position can be oxidized to a sulfone using m-CPBA.[4]
-
The resulting sulfone is a good leaving group and can be displaced by various amines to introduce diversity at the R² position. The reaction is typically carried out in DCM with an excess of the amine and a base like triethylamine.[4]
-
-
Cleavage and Purification:
-
Cleave the final compound from the resin using a solution of trifluoroacetic acid (TFA) in DCM.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation:
| Step | Reagents and Conditions | Average Yield (%) | Reference |
| Thorpe-Ziegler Reaction | NaH, DMF | 65-97 | [4] |
| Oxidative Cyclization | Aldehyde, I₂, DMSO, 100 °C | 90-95 | [10] |
| Sulfone Displacement | Amine, TEA, DCM | 81 | [4] |
| Overall Yield (4 steps) | - | High | [4] |
| Overall Yield (6 steps) | - | 63-93 | [3] |
Application Notes
Biological Activities of Thiazolo[4,5-d]pyrimidine Derivatives
Thiazolo[4,5-d]pyrimidine derivatives have been extensively evaluated for their biological activities, demonstrating their potential as therapeutic agents.
Anticancer Activity:
Numerous studies have reported the potent antiproliferative activity of thiazolo[4,5-d]pyrimidines against a variety of human cancer cell lines.[1][6] The mechanism of action for some of these compounds involves the inhibition of key enzymes in cancer progression, such as topoisomerase II.[12]
Caption: Simplified signaling pathway for the anticancer activity of certain thiazolo[4,5-d]pyrimidine derivatives.
Quantitative Anticancer Activity Data:
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 7i | MGC-803 (gastric cancer) | 4.64 | [6] |
| 7i | HGC-27 (gastric cancer) | 5.07 | [6] |
| 4c | Topo II | 0.23 | [12] |
| 3b | A375 (melanoma) | <50 | [1] |
| 3b | C32 (melanoma) | <50 | [1] |
| 3b | DU145 (prostate cancer) | <50 | [1] |
| 3b | MCF-7/WT (breast cancer) | <50 | [1] |
Adenosine Receptor Antagonism:
Thiazolo[5,4-d]pyrimidine derivatives have been identified as potent antagonists of adenosine receptors, particularly the A₁ and A₂A subtypes.[7][13] These receptors are implicated in various physiological processes, and their modulation has therapeutic potential in neurological and inflammatory disorders.
Quantitative Adenosine Receptor Binding Data:
| Compound | Receptor | Kᵢ (nM) | Reference |
| 3 | hA₁ | 10.2 | [13] |
| 3 | hA₂A | 4.72 | [13] |
| 18 | hA₁ | 1.9 | [7] |
| 18 | hA₂A | 0.06 | [7] |
| 4 | hA₃ | 18 | [14] |
Conclusion
The solid-phase synthesis of thiazolo[4,5-d]pyrimidine derivatives provides a versatile and efficient platform for the generation of chemical libraries for drug discovery. The protocols and data presented here offer a comprehensive resource for researchers interested in exploring this promising class of heterocyclic compounds. The adaptability of the synthetic routes allows for the introduction of a wide range of substituents, enabling the fine-tuning of biological activity and the development of potent and selective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of thiazolo[4,5- d ]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00963D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Identification of novel thiazolo[5,4-d]pyrimidine derivatives as human A1 and A2A adenosine receptor antagonists/inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploring the 7-oxo-thiazolo[5,4-d]pyrimidine core for the design of new human adenosine A3 receptor antagonists. Synthesis, molecular modeling studies and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A1: A prevalent synthetic strategy involves a multi-step process, which is outlined below. This pathway begins with the formation of a key intermediate, 2,4-dichloro-5-aminopyrimidine, followed by the construction of the fused thiazole ring system and subsequent chlorination.
Q2: What are the critical reaction steps that require careful monitoring?
A2: The most critical steps are the catalytic hydrogenation for the reduction of the nitro group and the final chlorination step. The hydrogenation can be prone to catalyst poisoning and the formation of byproducts.[1] The chlorination of the hydroxyl group at the 7-position is sensitive to moisture and temperature, which can lead to incomplete reactions or the formation of impurities.[2][3]
Q3: Are there any significant safety precautions to consider during this synthesis?
A3: Yes, several reagents used in this synthesis are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[4] All manipulations involving POCl₃ should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles, must be worn. The quenching of POCl₃ is highly exothermic and should be done carefully by slowly adding the reaction mixture to ice.[2]
Q4: What are the expected yields for the key steps?
A4: Yields can vary depending on the scale and specific conditions. However, for the chlorination of hydroxypyrimidines, yields are generally reported to be high, often exceeding 80% under optimized, solvent-free conditions.[2][4]
Troubleshooting Guides
Problem 1: Low yield in the synthesis of 2,4-dichloro-5-aminopyrimidine
The synthesis of this key intermediate from 5-nitrouracil involves chlorination and subsequent reduction. Low yields can arise from several factors.
| Potential Cause | Suggested Solution |
| Incomplete Chlorination | Ensure anhydrous conditions. Use of excess POCl₃ can drive the reaction to completion. The addition of a tertiary amine can sometimes accelerate the reaction.[2] |
| Product Decomposition | The intermediate 2,4-dichloro-5-nitropyrimidine is sensitive to water and high temperatures, which can cause decomposition during workup.[1] |
| Catalyst Inactivation | During hydrogenation, impurities in the starting material or solvent can poison the catalyst (e.g., Pd/C or Pt/C). Ensure high-purity starting materials and solvents.[1] |
| Side Product Formation | Unreacted nitropyrimidine can react with the final aminopyrimidine product, leading to dimers or trimers that can deactivate the catalyst.[1] |
Problem 2: Incomplete cyclization to form the thiazolo[4,5-d]pyrimidine core
The formation of the thiazole ring is a crucial step. Issues at this stage can significantly impact the overall yield.
| Potential Cause | Suggested Solution |
| Poor quality of starting material | Ensure the 2,4-dichloro-5-aminopyrimidine is pure. Recrystallization may be necessary. |
| Incorrect reaction conditions | The reaction of 2,4-dichloro-5-aminopyrimidine with a thiocyanate source requires specific temperature and solvent conditions. Optimization of these parameters may be needed. |
| Side reactions | The amino group of the pyrimidine can undergo other reactions. Protecting group strategies might be considered in complex cases. |
Problem 3: Low yield or failed chlorination of 7-hydroxy-2-(methylthio)thiazolo[4,5-d]pyrimidine
The final chlorination step is often challenging. The following table outlines common issues and their solutions.
| Potential Cause | Suggested Solution |
| Moisture Contamination | The presence of water will hydrolyze POCl₃ and the chlorinated product back to the starting material. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Incomplete Reaction | The reaction may be sluggish. Increase the reaction temperature or prolong the reaction time. The addition of PCl₅ along with POCl₃ can enhance reactivity.[5] For less reactive substrates, adding a tertiary amine base like pyridine or triethylamine can accelerate the reaction.[2] |
| Hydrolysis during Workup | The chlorinated product can be hydrolyzed back to the starting material during the aqueous workup. Quench the reaction mixture by pouring it slowly onto ice or into an ice-cold basic solution (e.g., NaHCO₃ or Na₂CO₃) with vigorous stirring.[2][3] |
| Over-chlorination | At high temperatures or with prolonged reaction times, other parts of the molecule could potentially be chlorinated. Monitor the reaction closely using TLC or LC-MS to determine the optimal reaction time.[2] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-dichloro-5-aminopyrimidine
This procedure is adapted from patented large-scale syntheses and involves the chlorination of 5-nitrouracil followed by catalytic hydrogenation.[1]
-
Chlorination: 5-nitrouracil is reacted with phosphorus oxychloride (POCl₃) to yield 2,4-dichloro-5-nitropyrimidine. The reaction is typically carried out in the absence of a solvent, using an excess of POCl₃.
-
Workup: The excess POCl₃ is removed under reduced pressure. The residue is carefully quenched by pouring it onto ice, followed by extraction with an organic solvent like toluene.
-
Hydrogenation: The 2,4-dichloro-5-nitropyrimidine is dissolved in a suitable solvent (e.g., ethyl acetate) and subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) or platinum on carbon (Pt/C) catalyst. The reaction is monitored until the starting material is consumed.
-
Purification: After filtration of the catalyst, the product is purified by recrystallization.
Protocol 2: Synthesis of this compound
This protocol is a general representation based on the synthesis of similar thiazolo[4,5-d]pyrimidine derivatives.[6]
-
Thiazole Ring Formation: 2,4-dichloro-5-aminopyrimidine is reacted with a suitable reagent to introduce the 2-(methylthio)thiazole moiety. This can be a multi-step process involving reaction with a thiocyanate, followed by methylation.
-
Formation of the Hydroxy Intermediate: The resulting intermediate is then treated to form 7-hydroxy-2-(methylthio)thiazolo[4,5-d]pyrimidine.
-
Chlorination: The 7-hydroxy-2-(methylthio)thiazolo[4,5-d]pyrimidine (1 equivalent) is suspended in phosphorus oxychloride (POCl₃, excess). Phosphorus pentachloride (PCl₅, 1 equivalent) is added, and the mixture is heated under reflux for 2-3 hours.
-
Workup and Purification: After cooling, the reaction mixture is carefully poured onto crushed ice. The resulting precipitate is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like glacial acetic acid.[6]
Visual Guides
Caption: A simplified workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting the final chlorination step.
References
- 1. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the critical chlorination step of the 2-(methylthio)thiazolo[4,5-d]pyrimidin-7-ol precursor.
Q1: The yield of the chlorination reaction is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the chlorination of 2-(methylthio)thiazolo[4,5-d]pyrimidin-7-ol using phosphorus oxychloride (POCl₃) can stem from several factors. Here are the primary causes and troubleshooting steps:
-
Incomplete Reaction: The conversion of the hydroxyl group to the chloro group may not have gone to completion.
-
Solution: Increase the reaction time and/or temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time. Ensure the starting material is fully consumed before proceeding with the work-up.[1] For less reactive substrates, the addition of a tertiary amine base like pyridine or N,N-diisopropylethylamine (DIPEA) can accelerate the reaction.
-
-
Hydrolysis of the Product: The 7-chloro product is susceptible to hydrolysis back to the 7-hydroxy starting material during the work-up. This is a common issue when quenching the reaction mixture.
-
Solution: Quench the reaction mixture by pouring it slowly onto crushed ice or into an ice-cold basic solution (e.g., sodium bicarbonate or sodium carbonate solution) with vigorous stirring.[1] This neutralizes the acidic byproducts (like HCl and phosphoric acid) that catalyze hydrolysis. Immediate extraction of the product into an organic solvent after quenching is recommended.
-
-
Sub-optimal Reagent Ratio: An incorrect stoichiometric ratio of the chlorinating agent can lead to incomplete conversion.
-
Solution: While using a large excess of POCl₃ is common, optimizing the amount is key. For large-scale preparations, using equimolar amounts of POCl₃ in a sealed reactor at high temperatures has been shown to be efficient.[2][3] The addition of phosphorus pentachloride (PCl₅) can sometimes enhance the effectiveness of the chlorination.[4]
-
Q2: After the work-up, my TLC analysis shows a significant amount of the starting material, 2-(methylthio)thiazolo[4,5-d]pyrimidin-7-ol. What went wrong?
A2: The reappearance of the starting material after work-up is a strong indicator of product hydrolysis.[5]
-
Primary Cause: The highly reactive 7-chloro group can readily react with water during the quenching and extraction steps, reverting to the hydroxyl group.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis.
-
Careful Quenching: As mentioned previously, a slow and controlled quench into an ice-cold basic solution is critical to neutralize the acidic environment that promotes hydrolysis.[1]
-
Solvent Choice for Work-up: Using a non-polar organic solvent for extraction can minimize the contact time of the product with the aqueous phase.
-
Q3: The purification of the final product, this compound, is challenging. What are the recommended methods?
A3: Purification can be complicated by the presence of unreacted starting material, hydrolyzed product, and phosphorus-containing byproducts.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent is often effective. The choice of solvent will depend on the polarity of the product and impurities.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard method. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) can effectively separate the product from impurities.
-
Washing: Thoroughly washing the crude product with water and a mild base solution can help remove residual acids and water-soluble impurities before further purification.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: A common and effective method involves the chlorination of the corresponding 7-hydroxy precursor, 2-(methylthio)thiazolo[4,5-d]pyrimidin-7-ol (or its tautomeric form, 2-(methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one). This is typically achieved by refluxing the precursor with a chlorinating agent such as phosphorus oxychloride (POCl₃).
Q2: Are there any alternatives to using neat POCl₃ as the solvent and reagent?
A2: Yes, while using excess POCl₃ as both the reagent and solvent is a traditional approach, modern methods aim to reduce the environmental impact and improve safety. One such method involves using equimolar amounts of POCl₃ in a sealed reactor, often with a high-boiling inert solvent or under solvent-free conditions at elevated temperatures.[2][3]
Q3: What are the key safety precautions when working with phosphorus oxychloride (POCl₃)?
A3: POCl₃ is a highly corrosive and toxic substance that reacts violently with water.
-
Handling: Always handle POCl₃ in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Quenching: The quenching of POCl₃ is highly exothermic. Always add the reaction mixture slowly to a large excess of ice with vigorous stirring. Never add water directly to the reaction mixture.
-
Disposal: Dispose of POCl₃ and any waste containing it according to your institution's hazardous waste disposal procedures.
Data Presentation
The following table summarizes the effect of various reaction parameters on the yield of the chlorination reaction, based on general principles for similar heterocyclic systems.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Reaction Time | Insufficient | Low | Incomplete conversion of the starting material. |
| Optimal | High | Complete or near-complete conversion. | |
| Excessive | May Decrease | Potential for side reactions or product degradation. | |
| Temperature | Too Low | Low | Insufficient energy for the reaction to proceed at a reasonable rate. |
| Optimal (Reflux) | High | Provides sufficient energy for efficient conversion. | |
| Too High | May Decrease | Increased likelihood of side product formation. | |
| POCl₃ Equivalents | Stoichiometric | Good (under optimized conditions) | Minimizes waste and can be highly efficient.[2][3] |
| Excess | High | Drives the reaction to completion, but creates more waste. | |
| Additives (e.g., PCl₅, Tertiary Amines) | Present | Can Increase | May act as a catalyst or activate the substrate, leading to a more efficient reaction.[4] |
| Absent | Variable | May be sufficient for reactive substrates. | |
| Work-up Quench | Acidic/Neutral Water | Low | Promotes hydrolysis of the product back to the starting material.[1] |
| Ice-cold Basic Solution | High | Neutralizes acidic byproducts and minimizes product hydrolysis.[1] |
Experimental Protocols
Synthesis of 2-(methylthio)thiazolo[4,5-d]pyrimidin-7-ol (Precursor)
Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of similar compounds and should be adapted and optimized for specific laboratory conditions.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(methylthio)thiazolo[4,5-d]pyrimidin-7-ol (1 equivalent).
-
Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) to the flask in a fume hood.
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Removal of Excess Reagent: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the excess POCl₃ under reduced pressure using a rotary evaporator.
-
Work-up (Quenching): In a separate large beaker, prepare a mixture of crushed ice and a saturated solution of sodium bicarbonate. Slowly and carefully, with vigorous stirring, pour the cooled reaction residue onto the ice/bicarbonate mixture.
-
Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
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Washing and Drying: Combine the organic layers and wash them with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 4. indianchemicalsociety.com [indianchemicalsociety.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Solubility of 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine in polar solvents. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common polar solvents?
Q2: Why is this compound expected to have limited solubility in water?
A2: The limited aqueous solubility is likely due to the compound's molecular structure. While the nitrogen and sulfur atoms in the heterocyclic rings can participate in hydrogen bonding with water, the overall molecule has a significant nonpolar character contributed by the fused ring system, the chloro group, and the methylthio group.[1] For a molecule to be highly soluble in water, the energetic gain from solute-water interactions must overcome the energy required to break the solute-solute and water-water interactions.
Q3: Which organic polar solvents are most likely to dissolve this compound?
A3: Polar aprotic solvents are generally good candidates for dissolving compounds like this compound.[3] Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are known to be effective in dissolving a wide range of organic compounds, including those with both polar and nonpolar characteristics.[3] Polar protic solvents like ethanol and methanol may also be effective, although likely to a lesser extent than DMSO or DMF.
Q4: Are there any safety precautions I should take when working with solvents like DMSO and DMF?
A4: Yes, always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. DMSO can facilitate the absorption of other chemicals through the skin. Both DMSO and DMF have high boiling points, making them difficult to remove by evaporation.[3] Always consult the Safety Data Sheet (SDS) for each solvent before use.
Troubleshooting Guide
Q1: I am having difficulty dissolving the compound in my chosen polar solvent. What steps can I take?
A1: If you are encountering solubility issues, consider the following troubleshooting steps:
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Increase Temperature: Gently warming the solution can increase the solubility of most solid compounds.
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Sonication: Using an ultrasonic bath can help break up solid particles and enhance dissolution.
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Use a Co-solvent: Adding a small amount of a stronger, miscible solvent in which the compound is highly soluble (like DMSO) can improve the overall solubility of the mixture.[4]
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pH Adjustment: If your experimental conditions allow, adjusting the pH of the solution might improve solubility, especially if the compound has ionizable groups.[4]
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Particle Size Reduction: Grinding the solid compound to a finer powder increases the surface area available for solvation, which can speed up dissolution.[4]
Q2: My compound dissolves initially but then precipitates out of solution. What could be the cause?
A2: This phenomenon, known as precipitation, can occur for several reasons:
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Supersaturation: You may have created a supersaturated solution, which is unstable. Any disturbance, such as a change in temperature or the introduction of a seed crystal, can trigger precipitation.
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Temperature Change: If you dissolved the compound at an elevated temperature, it might precipitate as the solution cools to room temperature.
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Solvent Evaporation: If the solvent is volatile, its evaporation can increase the concentration of the compound beyond its solubility limit.
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Change in pH: A shift in the pH of the solution can alter the ionization state of the compound and reduce its solubility.
Q3: Can I use a co-solvent system? If so, how do I choose one?
A3: Yes, using a co-solvent is a common and effective strategy.[4] To create a stock solution, you can first dissolve the compound in a small amount of a strong organic solvent like DMSO, and then dilute this stock solution with your desired aqueous buffer or polar solvent.[5] When choosing a co-solvent, ensure it is miscible with your primary solvent and will not interfere with your downstream experiments.
Quantitative Solubility Data
As specific quantitative solubility data for this compound is not widely published, we recommend determining it experimentally in your solvent systems of interest. The table below is provided as a template for you to record your findings.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method of Determination |
| Water | 25 | Shake-Flask | ||
| Ethanol | 25 | Shake-Flask | ||
| DMSO | 25 | Shake-Flask | ||
| DMF | 25 | Shake-Flask | ||
| PBS (pH 7.4) | 25 | Shake-Flask |
Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[6]
Materials:
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This compound
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Chosen solvent(s)
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Glass vials with screw caps
-
Orbital shaker or rotator
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Temperature-controlled incubator or water bath
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Centrifuge
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Syringe filters (e.g., 0.22 µm)
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Analytical balance
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High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
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Preparation: Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.[6]
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Solvent Addition: Add a known volume of the desired solvent to the vial.
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Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Allow the mixture to shake for a sufficient period to reach equilibrium (typically 24-48 hours).[7]
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Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle.
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Sample Collection: Carefully withdraw a sample of the supernatant. To remove any remaining solid particles, either centrifuge the sample and collect the supernatant or filter it through a syringe filter.[8]
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Dilution: Accurately dilute the clear supernatant with the same solvent to a concentration that falls within the linear range of your analytical method.
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Quantification: Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis spectrophotometry method against a standard curve of the compound.
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Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Visualizations
Caption: A logical workflow for troubleshooting common solubility problems.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. wjbphs.com [wjbphs.com]
- 5. reddit.com [reddit.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. enamine.net [enamine.net]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Optimizing reaction conditions for thiazolo[4,5-d]pyrimidine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of thiazolo[4,5-d]pyrimidines. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the optimization of reaction conditions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of thiazolo[4,5-d]pyrimidines in a question-and-answer format.
Q1: I am experiencing low yields in the cyclization step to form the thiazolo[4,5-d]pyrimidine core. What are the potential causes and solutions?
A1: Low yields in the cyclization step can arise from several factors:
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Incomplete reaction: The reaction may not have gone to completion.
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Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
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Sub-optimal catalyst: The choice and amount of catalyst can significantly impact the reaction. For oxidative cyclization reactions, iodine has been shown to be an effective catalyst.[1][2]
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Solution: Ensure the catalyst is fresh and used in the correct stoichiometric ratio. Consider screening other catalysts if the issue persists.
-
-
Poor quality of starting materials: Impurities in the starting 4-amino-5-carboxamidothiazole derivative can interfere with the cyclization.
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Solution: Purify the starting materials before use. Recrystallization or column chromatography are common purification methods.
-
-
Decomposition of reactants or products: The reaction conditions might be too harsh, leading to the decomposition of sensitive functional groups.
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Solution: Attempt the reaction at a lower temperature for a longer duration.
-
Q2: The introduction of a free amide group at the 5-position of the thiazole ring is proving difficult using the Thorpe-Ziegler reaction. What are alternative approaches?
A2: The Thorpe-Ziegler reaction for introducing a free amide at the 5-position can be challenging. A successful alternative is the use of solid-phase synthesis.[1][3][4] This method has been optimized using a 2,4-dimethoxy-substituted scaffold to facilitate the introduction of the free amide.[1][3][4]
Q3: I am observing multiple spots on my TLC plate after the reaction, indicating the formation of byproducts. How can I improve the purity of my product?
A3: The formation of byproducts is a common issue. Here are some strategies to improve product purity:
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Optimize reaction conditions: Varying the temperature, reaction time, and solvent can help minimize side reactions.
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Purification method: Most thiazolo[4,5-d]pyrimidine derivatives can be purified by precipitation with water, followed by filtration, which often yields a product of high purity.[1] For more persistent impurities, column chromatography is recommended.
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Reagent addition: Slow, dropwise addition of reagents can sometimes reduce the formation of byproducts.
Q4: What are the recommended conditions for the direct amination of the thiazolo[4,5-d]pyrimidine core?
A4: For the direct amination of the thiazolo[4,5-d]pyrimidine core, the use of BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as a coupling agent has been successfully optimized, particularly in solid-phase synthesis.[2][3][4]
Quantitative Data Summary
The following tables summarize reaction conditions and yields for different synthetic routes to thiazolo[4,5-d]pyrimidines.
Table 1: Solid-Phase Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives [1][3][4]
| Step | Reagents and Conditions | Average Yield (%) |
| Resin Loading | Merrifield resin, 4-amino-N-(2,4-dimethoxybenzyl)-2-mercaptothiazole-5-carboxamide, DMF | - |
| Deprotection | TFA, CH₂Cl₂ | - |
| Oxidative Cyclization | Aldehyde, Iodine (catalyst) | 90-95 |
| Direct Amination | Amine, BOP | - |
| Overall (6 steps) | 63-93 |
Table 2: Synthesis of 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [5]
| Reaction Step | Reagents and Conditions | Product | Yield (%) |
| Pyrimidine Ring Formation | 4-amino-2-thioxo-thiazole-5-carboxamides, Trifluoroacetic anhydride, Reflux | 3-substituted-2-thioxo-5-(trifluoromethyl)-thiazolo[4,5-d]pyrimidin-7(6H)-ones | - |
| Chlorination | 7-oxo derivative, POCl₃, Reflux (2h) | 7-chloro-3-ethyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2(3H)-thione | 60 |
| Amination | 7-chloro derivative, Amine, Butan-1-ol, Reflux (3h) | 7-(methylamino)-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2(3H)-thione | 65 |
| Amination | 7-chloro derivative, Amine, Butan-1-ol, Reflux (3h) | 7-(ethylamino)-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2(3H)-thione | 70 |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Thiazolo[4,5-d]pyrimidine Library [1][2]
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Resin Loading: Swell Merrifield resin in N,N-Dimethylformamide (DMF). Add a solution of 4-amino-N-(2,4-dimethoxybenzyl)-2-mercaptothiazole-5-carboxamide in DMF and shake the mixture.
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Deprotection: Wash the resin and treat with a solution of Trifluoroacetic acid (TFA) in Dichloromethane (CH₂Cl₂) to remove the 2,4-dimethoxybenzyl protecting group.
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Oxidative Cyclization: To the resin-bound amine, add a solution of the desired aldehyde and a catalytic amount of iodine in a suitable solvent. Shake until the reaction is complete (monitored by a suitable test, e.g., ninhydrin).
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Direct Amination: Wash the resin and add a solution of the desired amine and BOP reagent in DMF. Shake to facilitate the amination reaction.
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Cleavage: Cleave the final product from the resin using an appropriate cleavage cocktail (e.g., TFA/CH₂Cl₂).
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Purification: Precipitate the crude product in cold diethyl ether, filter, and dry to obtain the purified thiazolo[4,5-d]pyrimidine derivative.
Protocol 2: Synthesis of 7-chloro-3-phenyl-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione [5]
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Synthesis of the 7-oxo precursor: Reflux a mixture of 4-amino-3-phenyl-2-thioxo-2,3-dihydrothiazole-5-carboxamide and trifluoroacetic anhydride. After cooling, pour the mixture into ice-water, filter the precipitate, wash with water, and recrystallize from glacial acetic acid.
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Chlorination: Heat the 7-oxo precursor with phosphorus oxychloride (POCl₃) under reflux for 2 hours. After cooling, pour the reaction mixture into ice-water. Filter the resulting solid, wash with water, and dry to obtain the 7-chloro derivative.
Visualizations
References
- 1. Synthesis of thiazolo[4,5- d ]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00963D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of thiazolo[4,5- d]pyrimidine derivatives based on purine via solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Purification challenges for 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges associated with 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Purification | Product loss during recrystallization due to high solubility in the chosen solvent. | Test a range of solvent systems. Consider using a co-solvent system (e.g., ethanol/water, dioxane/water) to decrease solubility and improve crystal formation. Cool the solution slowly to maximize crystal growth. |
| Degradation of the product during purification. | Avoid high temperatures and strongly acidic or basic conditions. The chloro group at the 7-position is susceptible to nucleophilic substitution. | |
| Incomplete extraction from the reaction mixture. | Ensure the pH of the aqueous layer is optimized for the extraction of the product into the organic phase. Perform multiple extractions with a suitable solvent. | |
| Product is Colored (Yellowish/Brownish Tint) | Presence of colored impurities from the synthesis. | Treat a solution of the crude product in a suitable solvent with activated carbon before filtration and recrystallization.[1] |
| Degradation of the product. | Store the compound in a cool, dark, and dry place. Minimize exposure to light and air. | |
| Presence of an Impurity with a Higher Polarity in TLC/LC-MS | Hydrolysis of the 7-chloro group to a 7-hydroxy group. | This is a common byproduct, especially during aqueous workup. Minimize contact with water, especially under acidic or basic conditions. This impurity can often be separated by column chromatography. |
| Residual starting materials or reagents. | Ensure the reaction has gone to completion before workup. Use an appropriate quenching method to neutralize reactive reagents. | |
| Co-eluting Impurities in Column Chromatography | Impurities with similar polarity to the product. | Optimize the mobile phase. A gradient elution may be necessary. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Overloading of the column. | Use an appropriate ratio of crude product to stationary phase (typically 1:50 to 1:100 by weight). | |
| Oily Product Instead of Solid Crystals | Presence of residual solvent or impurities preventing crystallization. | Try triturating the oil with a non-polar solvent like heptane or hexane to induce solidification. Ensure the product is thoroughly dried under vacuum. |
| The product may have a low melting point. | Confirm the melting point of the pure compound if possible. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect during the synthesis of this compound?
A1: The most common impurities often arise from side reactions or incomplete reactions during the synthesis. These can include:
-
7-Hydroxy-2-(methylthio)thiazolo[4,5-d]pyrimidine: Formed by the hydrolysis of the chloro group at the 7-position. This is more likely to occur during aqueous workup or if there is moisture present in subsequent steps.
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Starting materials: Unreacted precursors from the cyclization and chlorination steps.
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Over-chlorinated or under-chlorinated species: Depending on the specifics of the chlorination reaction.
-
Byproducts from the chlorinating agent: For example, if phosphorus oxychloride (POCl₃) is used for chlorination, residual phosphorus-containing byproducts may be present.
Q2: What is a good starting point for developing a recrystallization protocol?
A2: Based on protocols for similar thiazolopyrimidine derivatives, good starting solvents for recrystallization include glacial acetic acid, butan-1-ol, and ethanol-water mixtures.[2] It is recommended to perform small-scale solubility tests in a variety of solvents to find a system where the compound is sparingly soluble at room temperature and highly soluble when heated.
Q3: Can column chromatography be used to purify this compound?
A3: Yes, column chromatography is a suitable method for purification. A common stationary phase is silica gel. The mobile phase will need to be optimized, but a good starting point would be a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate. A gradient elution from low to high polarity is often effective in separating the desired product from impurities.
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is the most common method for monitoring fractions. Use the same mobile phase system as your column. Staining with potassium permanganate or visualization under UV light can help to identify spots. For more quantitative analysis, HPLC can be used.
Q5: How should this compound be stored?
A5: Due to the reactive nature of the chloro group, the compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
General Column Chromatography Protocol
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Mobile Phase: A mixture of hexane and ethyl acetate is a common starting point. The ratio should be optimized using TLC to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound. A gradient elution, for example, from 5% to 50% ethyl acetate in hexane, can be effective.
-
Column Packing: Pack the column with a slurry of silica gel in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent (which is then evaporated onto a small amount of silica gel) and carefully load it onto the top of the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Logical Workflow for Synthesis and Purification
Caption: A general workflow for the synthesis and purification of this compound.
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Stability of 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is influenced by several factors, including:
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pH: The compound may be susceptible to hydrolysis, particularly under acidic or basic conditions. The 7-chloro group on the pyrimidine ring is a potential site for nucleophilic substitution by hydroxide ions.
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Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[1] For long-term storage, it is advisable to keep solutions at low temperatures, such as -20°C or -80°C.
-
Light: Exposure to light, especially UV radiation, can lead to photodegradation.[1][2] It is recommended to store solutions in amber vials or protected from light.
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Oxidizing agents: The methylthio group is susceptible to oxidation, which can lead to the formation of sulfoxide and sulfone derivatives.[3] The presence of oxidizing agents or dissolved oxygen can promote this degradation.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, the following degradation pathways are plausible:
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Hydrolysis: The chloro group at the 7-position of the pyrimidine ring is an electrophilic site susceptible to nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding 7-hydroxy derivative.
-
Oxidation: The methylthio group can be oxidized to form the corresponding sulfoxide and subsequently the sulfone. This can be mediated by atmospheric oxygen, trace metal ions, or other oxidizing species present in the solution.[3]
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Photodegradation: The aromatic heterocyclic ring system may absorb UV light, leading to the formation of reactive intermediates and subsequent degradation products. The exact nature of photolytic degradation products would require specific experimental investigation.
Q3: What solvents are recommended for preparing stock solutions of this compound?
A3: For many nonpolar to moderately polar small molecules, anhydrous dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions.[4] Other organic solvents such as ethanol, methanol, or acetonitrile may also be suitable, depending on the compound's solubility. It is crucial to use high-purity, anhydrous solvents to minimize water content and potential impurities that could catalyze degradation. For aqueous buffers, the pH should be carefully considered and optimized for stability, likely in the neutral to slightly acidic range to minimize hydrolysis.
Q4: How should I store stock solutions of this compound?
A4: To ensure the stability of your stock solutions, the following storage conditions are recommended:
-
Temperature: For long-term storage, aliquots of the stock solution should be stored at -20°C or ideally at -80°C.[4]
-
Light: Protect solutions from light by using amber-colored vials or by wrapping the vials in aluminum foil.
-
Inert Atmosphere: For solutions in organic solvents, especially if the compound is found to be sensitive to oxidation, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best to prepare small, single-use aliquots of your stock solution.[4]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in biological assays.
| Possible Cause | Troubleshooting Steps |
| Degradation of the compound in the stock solution. | 1. Verify Purity: Analyze the stock solution using a stability-indicating HPLC method to check for the presence of degradation products. 2. Prepare Fresh Stock: If degradation is confirmed, prepare a fresh stock solution from solid material. 3. Optimize Storage: Review and optimize your storage conditions (temperature, light protection, aliquoting). |
| Precipitation of the compound in the assay medium. | 1. Check Solubility: Determine the solubility of the compound in your final assay buffer. 2. Adjust Final Concentration: Ensure the final concentration of the compound in the assay does not exceed its solubility limit. 3. Solvent Effects: Verify that the final concentration of the organic solvent (e.g., DMSO) used to dilute the stock solution is compatible with your assay system and does not cause precipitation. |
| Interaction with assay components. | 1. Run Controls: Include appropriate vehicle controls in your experiments. 2. Pre-incubation Studies: Investigate the stability of the compound in the complete assay medium over the time course of the experiment. |
Issue 2: Appearance of new peaks in the HPLC chromatogram over time.
| Possible Cause | Troubleshooting Steps |
| Hydrolytic degradation. | 1. Analyze Degradants: Use LC-MS to identify the mass of the new peaks to see if they correspond to the expected mass of the 7-hydroxy derivative. 2. pH Study: Perform a forced degradation study at different pH values to confirm pH-dependent degradation. |
| Oxidative degradation. | 1. Analyze Degradants: Use LC-MS to check for mass increases corresponding to the addition of one (+16 Da) or two (+32 Da) oxygen atoms to the parent compound. 2. Forced Oxidation: Treat a sample with a mild oxidizing agent (e.g., hydrogen peroxide) to see if it generates the same degradation products.[5] |
| Photodegradation. | 1. Protect from Light: Ensure that all sample handling and analysis are performed with protection from light. 2. Photostability Study: Expose a solution of the compound to a controlled light source (as per ICH Q1B guidelines) and monitor for the formation of new peaks.[2][6][7][8][9] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial. For sensitive compounds, it is advisable to perform this in a controlled environment with low humidity.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Dissolution: Vortex or sonicate the vial until the compound is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid thermal degradation.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in amber-colored vials.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[5][10][11][12][13]
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at room temperature and 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature and 60°C.
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Incubate the solution at 60°C.
-
Photodegradation: Expose the solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[9] A control sample should be wrapped in aluminum foil to exclude light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.
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Analysis: Analyze all samples by a suitable analytical method, such as HPLC with UV and/or mass spectrometric detection, to assess the extent of degradation and identify the degradation products.
Protocol 3: Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately quantifying the parent compound and separating it from any potential degradation products.[14][15]
-
Column Selection: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: A photodiode array (PDA) detector is useful for monitoring multiple wavelengths and assessing peak purity. A mass spectrometer (MS) detector is invaluable for identifying unknown degradation products.
-
Method Development:
-
Inject a mixture of the stressed samples from the forced degradation study.
-
Optimize the gradient, flow rate, and column temperature to achieve baseline separation of the parent peak from all degradation product peaks.
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in DMSO Stock Solution (10 mM) at Different Temperatures
| Storage Temperature | Time Point | Purity by HPLC (%) | Observations |
| Room Temperature (25°C) | 0 hours | 99.5 | Clear, colorless solution |
| 24 hours | 95.2 | Slight yellowing | |
| 1 week | 85.1 | Noticeable yellowing, small additional peaks in HPLC | |
| 4°C | 0 hours | 99.5 | Clear, colorless solution |
| 1 week | 98.8 | No visible change | |
| 1 month | 96.5 | Slight increase in minor impurity peaks | |
| -20°C | 0 hours | 99.5 | Clear, colorless solution |
| 1 month | 99.3 | No significant change | |
| 6 months | 98.9 | Stable | |
| -80°C | 0 hours | 99.5 | Clear, colorless solution |
| 6 months | 99.4 | Stable |
Table 2: Summary of Forced Degradation Results (Hypothetical)
| Stress Condition | % Degradation (24h) | Major Degradation Products (by LC-MS) |
| 0.1 M HCl, 60°C | 15% | 7-hydroxy-2-(methylthio)thiazolo[4,5-d]pyrimidine |
| 0.1 M NaOH, RT | 25% | 7-hydroxy-2-(methylthio)thiazolo[4,5-d]pyrimidine |
| 3% H₂O₂, RT | 30% | 7-Chloro-2-(methylsulfinyl)thiazolo[4,5-d]pyrimidine (+16 Da), 7-Chloro-2-(methylsulfonyl)thiazolo[4,5-d]pyrimidine (+32 Da) |
| 60°C | 5% | Minor unidentified peaks |
| Light (ICH Q1B) | 10% | Multiple minor photoproducts |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 7. m.youtube.com [m.youtube.com]
- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. pharmtech.com [pharmtech.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 13. medchemexpress.com [medchemexpress.com]
- 14. m.youtube.com [m.youtube.com]
- 15. uhplcs.com [uhplcs.com]
Common side reactions in the synthesis of thiazolo[4,5-d]pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thiazolo[4,5-d]pyrimidines.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of thiazolo[4,5-d]pyrimidines, focusing on identifying and mitigating side reactions.
Issue 1: Low or No Yield of the Desired Thiazolo[4,5-d]pyrimidine
| Potential Cause | Suggested Solution | Relevant Side Reactions |
| Failed Cyclization of Precursors | - When using 5-thiocyanato-pyrimidines, consider using a stronger activating agent for cyclization, such as acetic anhydride.[1] - For Thorpe-Ziegler reactions to form the thiazole precursor, ensure anhydrous conditions and a sufficiently strong, non-nucleophilic base. | Incomplete cyclization of the pyrimidine precursor. |
| Incorrect Starting Material | - Verify the structure and purity of your starting materials. For Gewald reactions, the substitution on the α-carbon of the nitrile determines the outcome (thiophene vs. thiazole).[2] | Formation of thiophene analogs instead of thiazoles. |
| Suboptimal Reaction Conditions | - Optimize reaction temperature, solvent, and reaction time. Solid-phase synthesis can sometimes improve yields by simplifying purification.[3] | Decomposition of starting materials or intermediates. |
Issue 2: Presence of an Unexpected Major Byproduct
| Observed Byproduct | Probable Cause | Suggested Solution |
| A Dimer of the Pyrimidine Starting Material (Disulfide) | Reaction of a bromo-pyrimidine with thiourea under alkaline conditions can lead to the formation of a disulfide.[1] | - Use alternative methods for introducing the thiazole ring. - Avoid strongly alkaline conditions in this specific reaction. Consider a two-step process where the isothiouronium salt is formed first and then cyclized under milder conditions.[1] |
| An Isomeric Product | In multi-step syntheses, incorrect regioselectivity during the formation of the initial thiazole or pyrimidine ring can lead to isomeric impurities. | - Carefully control reaction conditions that influence regioselectivity (e.g., temperature, order of reagent addition). - Utilize starting materials with appropriate protecting or directing groups to favor the desired isomer. |
Frequently Asked Questions (FAQs)
Q1: My Thorpe-Ziegler reaction to form the 4-aminothiazole-5-carbonitrile precursor is giving a low yield. What can I do?
A1: The Thorpe-Ziegler reaction for the synthesis of the thiazole precursor can be challenging, especially when aiming to introduce a free amide group.[3] Consider the following:
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Base Selection: Use a strong, non-nucleophilic base like lithium hexamethyldisilazide (LHMDS) or sodium hydride (NaH) to ensure complete deprotonation without competing nucleophilic attack.
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Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all solvents and reagents are rigorously dried.
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Alternative Routes: If the Thorpe-Ziegler reaction remains problematic, consider alternative methods for synthesizing the aminothiazole precursor, such as the Gewald reaction.[2]
Q2: I am attempting to synthesize a 2,5-diamino-7-hydroxythiazolo[4,5-d]pyrimidine from 2,4-diamino-5-bromo-6-hydroxypyrimidine and thiourea, but I am isolating a high molecular weight compound that is not my product. What is happening?
A2: You are likely forming the di-(2,4-diamino-6-hydroxypyrimidin-5-yl) disulfide.[1] This side reaction occurs when the intermediate isothiouronium salt is treated with alkali. To obtain your desired product, you should first isolate the 5-thiocyanato-pyrimidine and then effect cyclization using a reagent like acetic anhydride.[1]
Q3: My synthesis of a 2-aminothiazole precursor via the Gewald reaction is yielding a thiophene instead. Why is this happening and how can I fix it?
A3: The outcome of the Gewald reaction is highly dependent on the substitution pattern of your nitrile starting material. If the carbon atom alpha to the nitrile group is a methylene group (-CH2-), the reaction favors the formation of a 2-aminothiophene. To synthesize a thiazole, the alpha-carbon should be a methine group (-CH-).[2] You will need to select a different nitrile starting material with the correct substitution to obtain the desired thiazole precursor.
Experimental Protocols
Protocol 1: Synthesis of 2,5-Diamino-7-hydroxythiazolo[4,5-d]pyrimidine via a 5-Thiocyanato Intermediate
This protocol is adapted from the work of Baker and Chatfield and is designed to avoid the formation of the disulfide byproduct.[1]
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Thiocyanation: 2,4-Diamino-6-hydroxypyrimidine is treated with a thiocyanating agent (e.g., potassium thiocyanate in the presence of bromine) in a suitable solvent to yield 2,4-diamino-6-hydroxy-5-thiocyanatopyrimidine.
-
Cyclization: The resulting 5-thiocyanato-compound is cyclized by heating with acetic anhydride. This step also results in the acetylation of the amino groups.
-
Deacetylation: The diacetamido-derivative is then deacetylated under appropriate conditions (e.g., acid or base hydrolysis) to yield the final 2,5-diamino-7-hydroxythiazolo[4,5-d]pyrimidine.
Protocol 2: Solid-Phase Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives
This generalized protocol is based on modern solid-phase synthesis techniques which can improve yields and simplify purification.[3]
-
Resin Loading: An appropriate aminothiazole precursor is attached to a solid support (e.g., Merrifield resin).
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Cyclization: The pyrimidine ring is formed on the solid support. For example, an oxidative cyclization reaction using iodine and an aldehyde can be employed to form a thiazolo-pyrimidinone derivative.
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Diversification: Functional groups on the thiazolo[4,5-d]pyrimidine core can be modified while still attached to the resin. For instance, a direct amination reaction using a coupling agent like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) can be used to introduce various amines.
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Cleavage: The final product is cleaved from the solid support using a suitable reagent (e.g., trifluoroacetic acid).
Visualizations
Caption: Desired vs. Side Reaction Pathway.
Caption: Troubleshooting Workflow for Low Yields.
References
- 1. Synthesis of derivatives of thiazolo[4,5-d]pyrimidine. Part I - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]
- 3. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Purity of 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine. The following information is designed to help you address common purity issues encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities often stem from the synthetic route. Given its role as an intermediate in the synthesis of pharmaceuticals like Ticagrelor, the impurity profile can include:
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Unreacted Starting Materials: Such as the corresponding 7-hydroxy-2-(methylthio)thiazolo[4,5-d]pyrimidine.
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Over-chlorinated Byproducts: Formation of di- or tri-chlorinated pyrimidine species, which can occur if the reaction conditions for chlorination are too harsh.
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Hydrolysis Products: The chloro group at the 7-position can be susceptible to hydrolysis, reverting to a hydroxyl group, particularly during aqueous work-up or if moisture is present.
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Nitrosamine-Related Impurities: If sodium nitrite is used in the synthesis of the thiazolo ring, there is a potential for the formation of nitrosamine impurities, which are a significant concern in pharmaceutical manufacturing.
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Solvent-Related Adducts: Residual solvents or byproducts from their degradation can sometimes form adducts with the product.
Q2: What are the recommended initial steps to assess the purity of my sample?
A2: A multi-faceted approach to purity assessment is recommended:
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Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample. A common mobile phase for similar compounds is a mixture of hexane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample and can be used to track the removal of impurities during the purification process.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify major impurities if their concentration is sufficient for detection.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify the mass of unknown impurities.
Troubleshooting Purification
Recrystallization Issues
Q3: My compound is not dissolving in the chosen recrystallization solvent, even when heated. What should I do?
A3: This indicates poor solubility. You can try a multi-solvent system. For instance, dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, allow the solution to cool slowly. Common solvent systems for similar heterocyclic compounds include ethanol/water, and ethyl acetate/hexane.
Q4: The product "oils out" instead of forming crystals during recrystallization. How can I fix this?
A4: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point in the solvent. To remedy this, you can:
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Use a larger volume of solvent.
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Switch to a lower-boiling point solvent.
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Lower the temperature at which saturation occurs by using a different solvent or solvent mixture.
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Introduce a seed crystal of the pure compound to encourage crystallization.
Q5: After recrystallization, I still see significant impurities in my product. What's the next step?
A5: If a single recrystallization does not sufficiently purify your product, consider the following:
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A second recrystallization with a different solvent system. Impurities that are soluble in the first solvent may be insoluble in the second.
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Treatment with activated carbon. Before recrystallization, dissolving the crude product in a suitable solvent and stirring with activated carbon can help remove colored impurities and other non-polar contaminants.
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Column chromatography. If impurities have similar solubility profiles to your product, column chromatography will be a more effective purification method.
Column Chromatography Challenges
Q6: I'm having difficulty separating my product from a closely related impurity using column chromatography. How can I improve the separation?
A6: To enhance separation on a silica gel column:
-
Optimize the mobile phase: A typical mobile phase for this class of compounds is a gradient of hexane and ethyl acetate. To improve the separation of closely eluting compounds, you can try a shallower gradient or an isocratic elution with a finely tuned solvent ratio.
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Change the stationary phase: If silica gel does not provide adequate separation, consider using alumina or a reverse-phase C18 column.
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Dry loading: Adsorbing your crude product onto a small amount of silica gel and loading this onto the column as a dry powder can often lead to better resolution than loading the sample in a solution.
Data Presentation
The following table summarizes common purification methods and solvent systems used for thiazolopyrimidine derivatives and related heterocyclic compounds. Please note that the optimal conditions for this compound may require some experimentation.
| Purification Method | Stationary Phase | Mobile Phase / Solvent System | Expected Purity Improvement |
| Recrystallization | N/A | Ethanol/Water | Good for removing less polar impurities. |
| N/A | Glacial Acetic Acid | Effective for certain polar impurities. | |
| N/A | Butan-1-ol | Can be effective for specific impurity profiles. | |
| N/A | Ethyl Acetate/Hexane | A versatile system for a range of polarities. | |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (gradient) | High, capable of separating closely related impurities. |
| Alumina | Dichloromethane/Methanol (gradient) | Alternative for compounds sensitive to silica gel. | |
| Preparative HPLC | C18 | Acetonitrile/Water (gradient) | Very high, suitable for achieving >99% purity. |
Experimental Protocols
General Recrystallization Protocol
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Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
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Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.
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(Optional) Activated Carbon Treatment: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
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Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur. The flask can then be placed in an ice bath to maximize crystal yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
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Drying: Dry the purified crystals under vacuum to remove residual solvent.
General Column Chromatography Protocol
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Stationary Phase and Mobile Phase Selection: Based on TLC analysis, choose a suitable stationary phase (typically silica gel) and a mobile phase that provides good separation (Rf value of the product around 0.3-0.4). A common mobile phase is a mixture of hexane and ethyl acetate.
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Column Packing: Prepare a slurry of the stationary phase in the mobile phase and carefully pack the chromatography column, ensuring a homogenous and air-free bed.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Alternatively, for dry loading, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the sample to the top of the column.
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Elution: Begin eluting the column with the mobile phase, collecting fractions. If a gradient elution is used, gradually increase the polarity of the mobile phase.
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Fraction Analysis: Monitor the composition of the collected fractions using TLC.
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Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: A workflow diagram for the purification of this compound.
Caption: A troubleshooting guide for common purification issues.
Technical Support Center: Overcoming Poor Cell Permeability of Thiazolo[4,5-d]pyrimidine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the common challenge of poor cell permeability associated with thiazolo[4,5-d]pyrimidine compounds.
Troubleshooting Guides
Issue: My thiazolo[4,5-d]pyrimidine compound shows high potency in enzymatic assays but poor activity in cell-based assays.
This discrepancy often points towards poor cell permeability. The compound may be an effective inhibitor of its target protein but is unable to reach it in sufficient concentrations within the cell.
Troubleshooting Workflow:
Refining assay protocols to reduce background noise for 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine. The focus is on reducing background noise and optimizing signal-to-noise ratios in common assay formats.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of high background noise when using this compound in our assays?
High background noise can originate from several sources, broadly categorized as compound-related, reagent-related, and instrument-related.
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Compound-Related:
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Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths of your assay, leading to a high background signal.
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Light Scattering: At high concentrations, the compound may precipitate out of solution, causing light scattering that can be detected as background noise.
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Non-specific Binding: The compound may bind to assay components other than the intended target, such as plate walls or other proteins.
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Reagent- and Assay-Related:
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Media Components: Phenol red and riboflavin in cell culture media are common sources of autofluorescence.[1]
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Assay Reagents: Some assay buffers, detergents, or detection reagents can contribute to the background signal.
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Cellular Autofluorescence: Endogenous cellular components like NADH and flavins can fluoresce, particularly in the green region of the spectrum.[1]
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Instrumentation-Related:
-
Incorrect Plate Choice: Using clear or white plates for fluorescence assays can lead to crosstalk between wells. Black, opaque microplates are recommended for fluorescence assays to minimize crosstalk.
-
Instrument Settings: Inappropriate gain settings or filter sets on the plate reader can amplify background noise.
-
Q2: We are observing a low signal-to-noise ratio in our fluorescence-based kinase assay with this compound. How can we improve it?
A low signal-to-noise (S/N) ratio can be due to either a weak signal or high background. To improve the S/N ratio, you can try the following:
-
Optimize Reagent Concentrations: Titrate the concentrations of your kinase, substrate, and the compound to find the optimal balance that maximizes the specific signal while minimizing background.
-
Select Red-Shifted Dyes: Cellular autofluorescence is more prominent in the blue-green spectral region.[1] Using fluorescent probes that excite and emit at longer wavelengths (red or far-red) can help to avoid this interference.[1]
-
Enhance Washing Steps: In assays involving wash steps, increasing the number and duration of washes can help remove unbound compound and reduce non-specific binding.
-
Adjust Instrument Settings: Optimize the gain setting on your plate reader to amplify the signal without saturating the detector. Ensure you are using the correct excitation and emission filters for your fluorophore.
Q3: Our luminescence-based cell viability assay shows high variability between replicate wells when testing this compound. What could be the cause?
High variability in luminescence assays can stem from several factors:
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate will lead to variations in the luminescence signal. Ensure your cells are well-mixed before and during plating.
-
Pipetting Inaccuracies: Small errors in dispensing the compound or assay reagents can result in significant differences in the final signal. Use calibrated pipettes and consider using a master mix for reagents.
-
Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations, which can impact cell health and assay performance. It is advisable to fill the outer wells with media or buffer but exclude them from data analysis.
-
Compound Precipitation: If the compound is not fully soluble at the tested concentrations, it can interfere with the assay and lead to inconsistent results. Visually inspect the wells for any signs of precipitation.
Troubleshooting Guides
High Background in Fluorescence Assays
High background fluorescence can mask the true signal from your assay. The following table outlines common causes and suggested solutions.
| Potential Cause | Troubleshooting Steps |
| Compound Autofluorescence | - Run a control plate with the compound alone to quantify its intrinsic fluorescence.- If significant, consider using a different fluorescent probe with excitation/emission wavelengths that do not overlap with the compound's fluorescence spectrum. |
| Non-specific Binding | - Add a small amount of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer.- Use low-binding microplates.- Include a blocking step with a protein like Bovine Serum Albumin (BSA). |
| Media Autofluorescence | - For cell-based assays, switch to a phenol red-free medium during the assay.[1]- If possible, perform the final measurement in a buffer with low autofluorescence, like phosphate-buffered saline (PBS). |
| Cellular Autofluorescence | - Use fluorescent dyes with longer excitation and emission wavelengths (red or far-red) to minimize interference from endogenous cellular fluorophores.[1] |
Low Signal-to-Noise Ratio in TR-FRET Kinase Assays
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are powerful but can be sensitive to interference.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reagent Concentrations | - Titrate the concentrations of the donor (e.g., Europium-labeled antibody) and acceptor (e.g., fluorescently labeled tracer) to determine the optimal assay window.[2]- Ensure the kinase concentration is appropriate for the assay format.[2] |
| Compound Interference | - Test the compound for autofluorescence at the donor and acceptor emission wavelengths.- Check for quenching effects by incubating the compound with the donor and acceptor fluorophores separately. |
| Short Incubation Time | - Optimize the incubation time to allow the binding reaction to reach equilibrium.[3] |
| Incorrect Instrument Settings | - Ensure the plate reader is configured for TR-FRET measurements with the appropriate delay and integration times. |
High Variability in Luminescence Cell Viability Assays
Consistency is key for reliable cell viability data.
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell Lysis | - Ensure the lysis buffer is effective and that the incubation time is sufficient to completely lyse the cells. |
| Pipetting Errors | - Use a multichannel pipette for adding reagents to minimize well-to-well variation.- Prepare a master mix of reagents to be added to all wells. |
| Compound Interference with Luciferase | - Run a control experiment to test if the compound directly inhibits or enhances the luciferase enzyme activity in a cell-free system. |
| Plate Luminescence | - Store plates in the dark before use to minimize phosphorescence.[4]- Use opaque, white plates specifically designed for luminescence assays to maximize signal and prevent crosstalk.[5] |
Visualizing Experimental Workflows and Logic
A clear workflow is essential for troubleshooting. Below are diagrams illustrating key processes.
Caption: A decision tree for troubleshooting high background in fluorescence assays.
Caption: A generalized workflow for optimizing biochemical and cell-based assays.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of I-BET762 and Other BET Bromodomain Inhibitors
This guide provides a comprehensive comparison of the biological activity of 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine, more commonly known as I-BET762 (Molibresib, GSK525762), with other prominent Bromodomain and Extra-Terminal (BET) family inhibitors, JQ1 and I-BET151. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting BET proteins in oncology and inflammatory diseases.
Introduction to BET Bromodomain Inhibitors
The BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers." They play a crucial role in regulating gene transcription by recognizing and binding to acetylated lysine residues on histone tails. This interaction facilitates the recruitment of transcriptional machinery to chromatin, thereby activating the expression of key genes involved in cell proliferation, differentiation, and inflammation. The dysregulation of BET protein function is implicated in a variety of diseases, particularly cancer, making them attractive therapeutic targets.
BET inhibitors are small molecules that competitively bind to the acetyl-lysine binding pockets of BET bromodomains. This action displaces them from chromatin, leading to the downregulation of target gene expression, most notably the proto-oncogene MYC.
Comparative Analysis of Biological Activity
I-BET762, JQ1, and I-BET151 are all potent pan-BET inhibitors that have been extensively studied. While they share a common mechanism of action, there are nuances in their potency and biological effects across different cellular contexts.
Quantitative Performance Data: In Vitro Antiproliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of I-BET762, JQ1, and I-BET151 in various cancer cell lines. Lower IC50 values indicate higher potency.
| Cell Line | Cancer Type | I-BET762 IC50 (nM) | JQ1 IC50 (nM) | I-BET151 IC50 (nM) | Reference(s) |
| OPM-2 | Multiple Myeloma | < 1000 | Comparable to I-BET151 | Not specified | [1] |
| LNCaP | Prostate Cancer | 25 - 150 | Not specified | Not specified | [2] |
| VCaP | Prostate Cancer | 25 - 150 | Not specified | Not specified | [2] |
| NCI-H660 | Prostate Cancer | 25 - 150 | Not specified | Not specified | [2] |
| MDA-MB-231 | Breast Cancer | 460 | Not specified | Not specified | [3] |
| SCC-25 | Oral Squamous Cell Carcinoma | Less potent than JQ1 | ~10% viability at tested concentration | Less potent than JQ1 | [4] |
| 494H (murine) | Osteosarcoma | Predominantly nanomolar range | Predominantly nanomolar range | Predominantly nanomolar range | [5] |
| 148I (murine) | Osteosarcoma | Predominantly nanomolar range | Predominantly nanomolar range | Predominantly nanomolar range | [5] |
| OS17 (human) | Osteosarcoma | Predominantly nanomolar range | Predominantly nanomolar range | Predominantly nanomolar range | [5] |
| MG63 | Osteosarcoma | Predominantly nanomolar range | Predominantly nanomolar range | Predominantly nanomolar range | [5] |
| RS4;11 | Acute Lymphoblastic Leukemia | Not specified | 263 | 192 | [4] |
Note: IC50 values can vary depending on the assay conditions and cell line. The data presented here is for comparative purposes.
Mechanism of Action: The BRD4-MYC Axis
A primary mechanism through which BET inhibitors exert their anticancer effects is by suppressing the transcription of the MYC oncogene. BRD4, a key member of the BET family, plays a critical role in maintaining the high levels of MYC expression required by many cancer cells.
Caption: Mechanism of action of BET inhibitors on the BRD4-MYC signaling axis.
As depicted in the diagram, BET inhibitors competitively bind to the bromodomains of BRD4, displacing it from acetylated histones at the MYC gene promoter and enhancer regions. This prevents the recruitment of the Positive Transcription Elongation Factor b (P-TEFb), leading to the suppression of MYC transcription and a subsequent decrease in c-Myc protein levels. The reduction in c-Myc, a master regulator of cell proliferation and metabolism, results in cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of BET inhibitors. Below are protocols for key experiments.
Cell Viability (MTT) Assay
Objective: To assess the effect of BET inhibitors on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
BET inhibitors (I-BET762, JQ1, I-BET151) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the BET inhibitors in complete medium. Remove the old medium and add 100 µL of the diluted compounds or vehicle control (e.g., 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells, and IC50 values can be determined.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by BET inhibitors.
Materials:
-
Cells treated with BET inhibitors for 24-48 hours
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest approximately 1x10^6 cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Western Blot for MYC Downregulation
Objective: To determine the effect of BET inhibitors on the protein expression levels of the oncoprotein c-Myc.
Materials:
-
Cells treated with BET inhibitors
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-c-Myc, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary anti-c-Myc antibody overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the c-Myc signal to the loading control (β-actin or GAPDH).
Experimental and Analytical Workflows
The following diagrams illustrate the workflows for key experimental and analytical procedures used in the evaluation of BET inhibitors.
Caption: General experimental workflow for evaluating BET inhibitors.
Caption: Workflow for Chromatin Immunoprecipitation (ChIP) assay.
Conclusion
I-BET762, along with JQ1 and I-BET151, are potent inhibitors of the BET family of bromodomains with significant antiproliferative and pro-apoptotic activity in a range of cancer models. Their primary mechanism of action involves the displacement of BRD4 from chromatin, leading to the transcriptional suppression of key oncogenes such as MYC. The choice of inhibitor for preclinical studies may depend on factors such as the specific cancer type, desired in vivo properties, and the specific biological question being addressed. The experimental protocols and workflows provided in this guide offer a framework for the rigorous evaluation and comparison of these and other emerging BET inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BET inhibition Attenuates H. pylori-induced Inflammatory Response by Suppressing Inflammatory Gene Transcription and Enhancer Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET bromodomain inhibition targets both c-Myc and IL7R in high-risk acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET inhibitors induce apoptosis through a MYC independent mechanism and synergise with CDK inhibitors to kill osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine and its Analogs as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro anticancer activity of key analogs of 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine. The data highlights the impact of substitutions at the 7-position and other parts of the thiazolo[4,5-d]pyrimidine scaffold on cytotoxicity.
Table 1: NCI-60 Single-Dose Screening Data for 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (Compound 3b) [3]
| Cell Line | Growth Percent (%) | Cell Line | Growth Percent (%) | Cell Line | Growth Percent (%) |
| Leukemia | NSCL Cancer | Melanoma | |||
| CCRF-CEM | 6.23 | A549/ATCC | 50.31 | LOX IMVI | -2.11 |
| HL-60(TB) | 1.13 | EKVX | -4.96 | MALME-3M | 28.71 |
| K-562 | 3.8 | NCI-H226 | 56.1 | M14 | 2.9 |
| MOLT-4 | 1.34 | NCI-H23 | 15.3 | MDA-MB-435 | 1.91 |
| RPMI-8226 | 1.94 | NCI-H322M | 35.84 | SK-MEL-2 | 17.5 |
| SR | 1.6 | NCI-H460 | 1.48 | SK-MEL-28 | 52.8 |
| NCI-H522 | 1.15 | SK-MEL-5 | 1.83 | ||
| Colon Cancer | HOP-62 | 1.88 | UACC-257 | 1.57 | |
| COLO 205 | 1.34 | HOP-92 | 1.57 | UACC-62 | 1.71 |
| HCC-2998 | 1.77 | ||||
| HCT-116 | 1.51 | Ovarian Cancer | Renal Cancer | ||
| HCT-15 | 1.71 | IGROV1 | 1.34 | 786-0 | 1.34 |
| HT29 | 1.48 | OVCAR-3 | 1.48 | A498 | 1.51 |
| KM12 | 1.37 | OVCAR-4 | 1.54 | ACHN | 1.8 |
| SW-620 | 1.45 | OVCAR-5 | 1.71 | CAKI-1 | -82.97 |
| OVCAR-8 | 1.54 | RXF 393 | 1.6 | ||
| CNS Cancer | SK-OV-3 | 1.91 | SN12C | 1.45 | |
| SF-268 | 1.57 | TK-10 | 1.88 | ||
| SF-295 | 1.48 | Prostate Cancer | UO-31 | -85.59 | |
| SF-539 | 1.71 | PC-3 | 1.51 | ||
| SNB-19 | 1.6 | DU-145 | 1.6 | ||
| SNB-75 | 1.88 | ||||
| U251 | 1.6 | Breast Cancer | |||
| MCF7 | 1.83 | ||||
| MDA-MB-231/ATCC | 1.6 | ||||
| HS 578T | 1.94 | ||||
| BT-549 | 1.97 | ||||
| T-47D | 1.88 | ||||
| MDA-MB-468 | 2.11 |
*Data represents the percentage of cell growth after treatment with 10⁻⁵ M of the compound. A value of 100 indicates no growth inhibition, while a negative value indicates cell killing.
Table 2: Comparative Activity of 7-Oxo vs. 7-Chloro Thiazolo[4,5-d]pyrimidine Analogs [3]
| Compound ID | 7-Substituent | Mean Growth Percent (%) | Most Sensitive Cell Line | Growth Percent (%) |
| 2b | =O | 80-106 | IGROV1 | -5.14 |
| 3b | Cl | 20-64 | UO-31 | -85.59 |
| V | Cl | 20-64 | CAKI-1 | -88.95 |
This comparison clearly indicates that the substitution of the 7-oxo group with a chloro group significantly enhances the anticancer activity of this class of compounds.[3]
Experimental Protocols
NCI-60 Human Tumor Cell Line Screen
The NCI-60 screen is a primary, single high-dose (10⁻⁵ M) assay used to evaluate the anticancer potential of compounds against 60 different human tumor cell lines.[4]
Cell Culture and Plating:
-
The human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of each cell line.
-
The plates are incubated for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity prior to the addition of the test compounds.
Compound Addition and Incubation:
-
Test compounds are solubilized in dimethyl sulfoxide (DMSO).
-
The compounds are added to the microtiter plates at a final concentration of 10⁻⁵ M.
-
The plates are incubated for an additional 48 hours.
Endpoint Measurement (Sulforhodamine B (SRB) Assay):
-
After the incubation period, the cells are fixed in situ by the addition of trichloroacetic acid (TCA).
-
The supernatant is discarded, and the plates are washed with water and air-dried.
-
The fixed cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 10 minutes at room temperature.
-
Unbound dye is removed by washing with 1% acetic acid, and the plates are air-dried.
-
The bound stain is solubilized with 10 mM trizma base.
-
The absorbance is read on an automated plate reader at a wavelength of 515 nm.
Data Analysis: The percentage growth is calculated relative to the no-drug control and the cell count at the time of drug addition (time zero). This allows for the determination of growth inhibition (values between 0 and 100) and cell lethality (values less than 0).
Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)
Several thiazolopyrimidine derivatives have been reported to act as topoisomerase II inhibitors.[5][6] The following is a general protocol for a kinetoplast DNA (kDNA) decatenation assay to assess Topoisomerase II inhibitory activity.[2][3][7]
Materials:
-
Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer
-
ATP
-
5x Stop buffer/gel loading dye (containing SDS, bromophenol blue, and glycerol)
-
Proteinase K
-
1% Agarose gel in TAE buffer
-
Ethidium bromide
Protocol:
-
Prepare reaction mixtures in microfuge tubes containing water, 10x reaction buffer, and kDNA substrate.
-
Add the test compound (dissolved in a suitable solvent like DMSO) at various concentrations. Include a solvent-only control.
-
Initiate the reaction by adding Topoisomerase II enzyme.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding the stop buffer/gel loading dye.
-
Treat the samples with proteinase K to digest the enzyme.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis to separate the catenated and decatenated DNA.
-
Visualize the DNA bands under a UV transilluminator. Catenated kDNA will remain in the well, while decatenated DNA will migrate into the gel as distinct bands. Inhibition of the enzyme will result in a decrease in the amount of decatenated DNA.
Visualizations
Experimental Workflow: NCI-60 Single-Dose Screen
Caption: Workflow of the NCI-60 single-dose anticancer drug screening protocol.
Signaling Pathway: Topoisomerase II Inhibition
Caption: Proposed mechanism of action for thiazolopyrimidine analogs as Topoisomerase II inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. topogen.com [topogen.com]
- 4. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
A Comparative Guide to Kinase Inhibitors: Evaluating the Thiazolo[4,5-d]pyrimidine Scaffold Against Established Drugs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, offering precision in disrupting the signaling pathways that drive malignant cell growth. This guide provides a comparative analysis of the emerging thiazolo[4,5-d]pyrimidine scaffold, with a focus on the representative molecule 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine , against a panel of well-established kinase inhibitors: Ibrutinib, Dasatinib, and Gefitinib.
Due to the limited publicly available data on the specific kinase inhibitory profile of this compound, this guide will leverage data from structurally related thiazolo[4,5-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives to illustrate the potential of this chemical class. This comparative approach aims to provide a valuable resource for researchers interested in the discovery and development of novel kinase inhibitors.
Section 1: Overview of Kinase Inhibitors
Kinases are a large family of enzymes that play a critical role in cell signaling by catalyzing the transfer of a phosphate group from ATP to specific substrates. Dysregulation of kinase activity is a frequent event in cancer, leading to uncontrolled cell proliferation, survival, and metastasis. Kinase inhibitors are small molecules designed to block the activity of these enzymes, thereby interrupting the oncogenic signaling cascades.
Section 2: The Thiazolo[4,5-d]pyrimidine Scaffold: An Emerging Contender
The thiazolo[4,5-d]pyrimidine core is a heterocyclic scaffold that has garnered interest in medicinal chemistry due to its structural similarity to purines, the building blocks of DNA and RNA, and its potential to interact with the ATP-binding site of kinases.[1][2] While specific data for this compound is scarce, studies on related derivatives suggest that this scaffold holds promise as a source of novel kinase inhibitors.
Anticipated Mechanism of Action
Based on the structure of related compounds, it is hypothesized that this compound and its analogs would act as ATP-competitive inhibitors, binding to the ATP pocket of target kinases and preventing the phosphorylation of their downstream substrates. The diverse substitution patterns possible on the thiazolo[4,5-d]pyrimidine ring system allow for the fine-tuning of potency and selectivity against different kinases.
Section 3: Comparative Analysis with Established Kinase Inhibitors
To provide context for the potential of the thiazolo[4,5-d]pyrimidine scaffold, we will compare it with three FDA-approved kinase inhibitors with distinct target profiles and mechanisms of action.
Data Presentation: A Comparative Overview
The following table summarizes the key features of the comparator kinase inhibitors and the potential profile of thiazolo[4,5-d]pyrimidine derivatives based on published data for analogous compounds.
| Kinase Inhibitor | Primary Target(s) | Mechanism of Action | Indications | Representative IC50 Values |
| Thiazolo[4,5-d]pyrimidine Analog (Representative) | EGFR and other kinases (varied) | ATP-competitive inhibition | Investigational (Anticancer) | EGFR: 0.034 - 0.135 µM (for a pyrazolo[3,4-d]pyrimidine analog)[3] |
| Ibrutinib (Imbruvica®) | Bruton's Tyrosine Kinase (BTK) | Irreversible covalent inhibition | B-cell malignancies (e.g., CLL, MCL) | BTK: ~0.5 nM |
| Dasatinib (Sprycel®) | BCR-ABL, SRC family kinases, c-KIT, PDGFR | ATP-competitive inhibition | Chronic Myeloid Leukemia (CML), Acute Lymphoblastic Leukemia (ALL) | BCR-ABL: <1 nM; SRC: 0.5 nM |
| Gefitinib (Iressa®) | Epidermal Growth Factor Receptor (EGFR) | ATP-competitive inhibition | Non-Small Cell Lung Cancer (NSCLC) with EGFR mutations | EGFR: 2-80 nM (depending on mutation status) |
Note: The IC50 values for the thiazolo[4,5-d]pyrimidine analog are based on published data for a structurally related pyrazolo[3,4-d]pyrimidine derivative and are intended to be illustrative of the potential of this class of compounds.[3]
Section 4: Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways targeted by these inhibitors and the workflows of key experimental assays is crucial for understanding their mechanism of action and for designing further studies.
Signaling Pathway Diagrams
Caption: EGFR Signaling Pathway and the inhibitory action of Gefitinib.
Caption: BCR-ABL Signaling Pathway and the inhibitory action of Dasatinib.
Caption: B-Cell Receptor (BCR) Signaling Pathway and the inhibitory action of Ibrutinib.
Experimental Workflow Diagrams
Caption: General workflow for an in vitro kinase activity assay.
Caption: Workflow for the MTT cell viability assay.
Section 5: Detailed Experimental Protocols
Reproducibility and standardization are paramount in drug discovery research. This section provides detailed protocols for the key assays discussed.
In Vitro Kinase Activity Assay (Luminescence-based)
This assay measures the amount of ADP produced in a kinase reaction, which is a direct indicator of kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (e.g., this compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase and the test compound (or DMSO for control) to the kinase assay buffer. Incubate at room temperature for 10-15 minutes to allow for compound binding.
-
Initiate Reaction: Add a mixture of the substrate and ATP to each well to start the kinase reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a cell lysate and can be used to assess the phosphorylation status of key signaling molecules.
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound for a specified time. Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Section 6: Conclusion
While direct experimental data for this compound is not yet widely available, the broader class of thiazolo[4,5-d]pyrimidine derivatives shows significant promise as a scaffold for the development of novel kinase inhibitors. The structural similarity to purines makes them attractive candidates for targeting the ATP-binding site of a variety of kinases.
This guide provides a framework for the comparative evaluation of such novel compounds against established kinase inhibitors like Ibrutinib, Dasatinib, and Gefitinib. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers to conduct their own investigations into the potential of the thiazolo[4,5-d]pyrimidine scaffold and other emerging kinase inhibitor candidates. Further research, including comprehensive kinase profiling and cellular activity studies, will be crucial to fully elucidate the therapeutic potential of this compound and its analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking a Novel Thiazolo[4,5-d]pyrimidine Derivative Against Established Anticancer Drugs
In the ongoing quest for more effective and selective cancer therapeutics, the thiazolo[4,5-d]pyrimidine scaffold has emerged as a promising pharmacophore. This guide provides a comparative analysis of a representative potent compound from this class, 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (hereafter referred to as CTPT), against well-established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel.
Note on the Target Compound: Direct experimental data for 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine was not publicly available at the time of this review. Therefore, CTPT, a structurally related and highly active derivative from the same 7-chloro-thiazolo[4,5-d]pyrimidine class, has been used as a proxy for this comparative analysis.[3][4] Insights into the potential of this chemical family are drawn from the performance of this potent analogue.
In Vitro Anticancer Activity: A Comparative Overview
The antiproliferative activity of CTPT and standard chemotherapeutic agents is summarized below. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| CTPT | C32 | Melanoma, Amelanotic | 24.4[3] |
| A375 | Melanoma, Melanotic | 27.5[3] | |
| DU145 | Prostate Cancer | 34.1[3] | |
| MCF-7/WT | Breast Cancer | 35.8[3] | |
| Doxorubicin | MCF-7 | Breast Cancer | 2.5[5] |
| A549 | Lung Cancer | > 20[5] | |
| HepG2 | Liver Cancer | 12.2[5] | |
| Cisplatin | A549 | Lung Cancer | ~10-20 (varies) |
| MCF-7 | Breast Cancer | ~5-15 (varies) | |
| Paclitaxel | MDA-MB-231 | Breast Cancer | ~0.005-0.01 |
| A549 | Lung Cancer | ~0.01-0.05 |
Mechanism of Action: A Divergence in Cellular Targets
The mode of action of CTPT and its analogues is an area of active investigation, with evidence suggesting that they may function as kinase inhibitors. The thiazolo[4,5-d]pyrimidine core is a bioisostere of purine, allowing it to interact with the ATP-binding sites of various kinases involved in cancer cell proliferation and survival.
In contrast, the comparator drugs have well-defined mechanisms of action:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, leading to DNA damage and apoptosis.
-
Cisplatin: A platinum-based drug that forms covalent adducts with DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription, ultimately triggering apoptosis.
-
Paclitaxel: A taxane that stabilizes microtubules, preventing their dynamic instability required for cell division, leading to mitotic arrest and apoptosis.
The potential for kinase inhibition by the thiazolo[4,5-d]pyrimidine scaffold represents a more targeted approach compared to the broad cytotoxicity of traditional DNA-damaging agents.
Caption: Mechanisms of action for CTPT and standard anticancer drugs.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
The antiproliferative activity of the compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 103 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., CTPT, Doxorubicin) and incubated for a further 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Caption: Workflow of the MTT assay for determining cell viability.
NCI-60 Human Tumor Cell Line Screen
For a broader assessment of anticancer activity, compounds can be submitted to the National Cancer Institute (NCI) for screening against their panel of 60 human tumor cell lines.
-
Single Dose Screen: The compound is initially tested at a single high concentration (e.g., 10-5 M) against all 60 cell lines.
-
Data Analysis: The percentage growth is calculated for each cell line. A value of 100 means no effect, a value of 0 means total growth inhibition, and a value of -100 indicates that all cells were killed.
-
Five-Dose Screen: If the compound shows significant activity in the single-dose screen, it is then tested at five different concentrations to determine the GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing).
Caption: The NCI-60 human tumor cell line screening workflow.
Concluding Remarks
The 7-chloro-thiazolo[4,5-d]pyrimidine scaffold, represented here by the potent derivative CTPT, demonstrates significant in vitro anticancer activity against a range of cancer cell lines. While its potency in the tested cell lines may not uniformly exceed that of established drugs like Doxorubicin and Paclitaxel, its distinct and potentially more targeted mechanism of action as a kinase inhibitor warrants further investigation. The development of such targeted therapies holds the promise of improved efficacy and reduced off-target toxicity compared to traditional chemotherapeutic agents. Future studies should focus on elucidating the specific kinase targets of this compound class and evaluating its in vivo efficacy and safety profile.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clonogenic assay - Wikipedia [en.wikipedia.org]
Unraveling the Enigmatic Mechanism of 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine: A Comparative Analysis
A detailed investigation into the probable mechanisms of action of the novel synthetic compound 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine, comparing its potential as a purine antagonist and a CX3CR1 antagonist. This guide provides a comprehensive overview of supporting experimental data from related compounds and detailed experimental protocols for validation.
The compound this compound is a member of the thiazolo[4,5-d]pyrimidine class of heterocyclic compounds. While direct studies on this specific molecule are limited, the broader family of thiazolo[4,5-d]pyrimidines has garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Extensive research on analogous structures strongly suggests two primary potential mechanisms of action for this compound: interference with purine metabolism as a purine antagonist and modulation of inflammatory and migratory signaling pathways as a CX3CR1 antagonist .
This guide provides a comparative analysis of these two hypothesized mechanisms, presenting experimental data from structurally similar compounds and outlining the detailed methodologies required to definitively confirm the action of this compound.
Hypothesized Mechanism 1: Purine Antagonist
Thiazolo[4,5-d]pyrimidines are structurally analogous to endogenous purines, the fundamental building blocks of DNA and RNA. As such, they have been investigated as purine antagonists.[1] This mechanism involves the inhibition of de novo purine biosynthesis or the incorporation of the molecule into DNA, thereby halting DNA replication and cellular division, a hallmark of anticancer agents.[2][3][4][5]
Comparative Performance Data
To evaluate the potential of this compound as a purine antagonist, we can compare the cytotoxic activity of structurally related thiazolo[4,5-d]pyrimidine derivatives with established purine antagonist drugs.
| Compound/Drug | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione | IGROV1 | < 10 | Doxorubicin | 0.05 |
| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivative 4i | MCF-7 | 0.33 | Doxorubicin | 0.45 |
| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivative 4i | HeLa | 0.52 | Doxorubicin | 0.58 |
| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivative 4i | HepG2 | 3.09 | Doxorubicin | 0.62 |
| 6-Mercaptopurine | CCRF-CEM | 0.1 | - | - |
| 6-Thioguanine | HL-60 | 0.2 | - | - |
Table 1: Comparative cytotoxic activity of thiazolo[4,5-d]pyrimidine derivatives and established purine antagonists against various cancer cell lines. Data for thiazolo[4,5-d]pyrimidine derivatives are sourced from published studies.[1][6] Data for 6-Mercaptopurine and 6-Thioguanine represent typical reported values.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)
This protocol details a common method to assess the cytotoxic effects of a compound on cancer cell lines.
1. Cell Culture and Seeding:
- Human cancer cell lines (e.g., MCF-7, HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
2. Compound Treatment:
- This compound and a reference compound (e.g., Doxorubicin) are dissolved in DMSO to create stock solutions.
- Serial dilutions of the compounds are prepared in culture media.
- The culture medium is removed from the wells and replaced with medium containing the various concentrations of the test and reference compounds. A vehicle control (DMSO) is also included.
- The plates are incubated for 72 hours.
3. Cell Viability Assessment:
- After the incubation period, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
- The plates are incubated for 1-4 hours at 37°C.
- The absorbance is measured at 490 nm using a microplate reader.
4. Data Analysis:
- The percentage of cell viability is calculated relative to the vehicle control.
- The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[7]
Signaling Pathway and Experimental Workflow
Hypothesized Mechanism 2: CX3CR1 Antagonist
Several substituted 7-amino-5-thio-thiazolo[4,5-d]pyrimidines have been identified as potent and selective antagonists of the fractalkine receptor, CX3CR1.[8][9] CX3CR1 is a chemokine receptor implicated in the migration and infiltration of immune cells, and its dysregulation is associated with various inflammatory diseases and cancer metastasis.[10][11] An antagonist would block the binding of the natural ligand, fractalkine (CX3CL1), thereby inhibiting downstream signaling pathways that promote cell migration.
Comparative Performance Data
The potency of novel CX3CR1 antagonists can be benchmarked against known inhibitors like AZD8797.
| Compound/Drug | Assay Type | IC50 (nM) | Reference Compound | IC50 (nM) |
| Substituted 7-amino-5-thio-thiazolo[4,5-d]pyrimidine 18a | CX3CR1 Binding Assay | 2.8 | AZD8797 | 3.9 |
| Substituted 7-amino-5-thio-thiazolo[4,5-d]pyrimidine 24h | CX3CR1 Binding Assay | 1.9 | AZD8797 | 3.9 |
| AZD8797 (KAND567) | CX3CR1 Functional Assay | 3.9 (Ki) | - | - |
| JMS-17-2 | CX3CR1 Functional Assay | 0.32 | - | - |
Table 2: Comparative potency of thiazolo[4,5-d]pyrimidine derivatives and known CX3CR1 antagonists. Data is sourced from published studies.[9][12]
Experimental Protocol: CX3CR1 Receptor Binding Assay (Radioligand Displacement)
This protocol describes a method to determine the binding affinity of a compound to the CX3CR1 receptor.
1. Membrane Preparation:
- Cells stably expressing human CX3CR1 (e.g., CHO or HEK293 cells) are harvested and homogenized.
- The cell lysate is centrifuged to pellet the membranes, which are then resuspended in a binding buffer.
2. Binding Assay:
- In a 96-well plate, the cell membranes are incubated with a constant concentration of a radiolabeled CX3CR1 ligand (e.g., [¹²⁵I]-CX3CL1).
- Increasing concentrations of the unlabeled test compound (this compound) or a known antagonist (e.g., AZD8797) are added to the wells.
- Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
- The plate is incubated to allow the binding to reach equilibrium.
3. Detection:
- The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
- The filters are washed to remove unbound radioligand.
- The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- The IC50 value (the concentration of the compound that displaces 50% of the radioligand) is determined by plotting the percentage of specific binding against the compound concentration.
- The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.[13]
Signaling Pathway and Experimental Workflow
Conclusion and Future Directions
The available evidence from structurally related compounds suggests that this compound holds promise as a pharmacologically active agent, with the most probable mechanisms of action being purine antagonism or CX3CR1 antagonism. The presented comparative data and detailed experimental protocols provide a solid framework for the definitive elucidation of its mechanism.
Further studies should focus on performing the described assays with this compound to generate direct evidence. Additionally, downstream functional assays, such as cell cycle analysis and chemotaxis assays, would provide further confirmation of the specific signaling pathways affected. The insights gained from these investigations will be crucial for guiding the future development and potential therapeutic applications of this novel compound.
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 2. Purine Antagonists Pharmacology | Medcrine [medcrine.com]
- 3. Anticancer drugs 3 antimetabolites | PPTX [slideshare.net]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. youtube.com [youtube.com]
- 6. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacological inhibition of the chemokine receptor CX3CR1 attenuates disease in a chronic-relapsing rat model for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substituted 7-amino-5-thio-thiazolo[4,5-d]pyrimidines as potent and selective antagonists of the fractalkine receptor (CX3CR1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Small Molecule Antagonist of CX3CR1 (KAND567) Inhibited the Tumor Growth-Promoting Effect of Monocytes in Chronic Lymphocytic Leukemia (CLL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions [mdpi.com]
Comparative Cross-Reactivity Profiling of 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine's Performance and Experimental Data.
The small molecule this compound belongs to the thiazolopyrimidine class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a wide range of biological targets, particularly the ATP-binding sites of protein kinases. This guide provides a comparative overview of the potential cross-reactivity profile of this compound, based on available data for structurally related analogs, and details the experimental methodologies used for such assessments.
Inferred Kinase Cross-Reactivity Profile
While a comprehensive kinase selectivity profile for this compound is not publicly available, data from closely related thiazolopyrimidine derivatives suggest a propensity for interaction with several kinase families. The following table summarizes the potential cross-reactivity based on the activity of analogous compounds, providing an inferred profile. It is crucial to note that these are extrapolated data and direct experimental validation is necessary.
| Kinase Target Family | Representative Kinases | Inferred Activity/Selectivity | Reference Compound Class |
| Aurora Kinases | Aurora A, Aurora B | Potent Inhibition | Thienopyrimidines |
| Cyclin-Dependent Kinases (CDKs) | CDK2, CDK9 | Potent Inhibition | 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines |
| Epidermal Growth Factor Receptor (EGFR) | EGFR (wild-type and mutants) | Moderate to Potent Inhibition | 2,7-diamino-thiazolo[4,5-d]pyrimidines |
| Src Family Kinases | SRC | Potential for Inhibition | Pyrazolopyrimidines (structurally related) |
| Other Kinases | Various | Broad-spectrum inhibition is possible due to the purine-mimetic core | General kinase inhibitors with pyrimidine scaffolds |
Comparison with Alternative Scaffolds
The thiazolo[4,5-d]pyrimidine scaffold is often compared to other purine isosteres in the development of kinase inhibitors. The table below provides a high-level comparison with common alternative scaffolds.
| Scaffold | Key Features | Common Targets | Selectivity Profile |
| Thiazolo[4,5-d]pyrimidine | Purine isostere, potential for broad kinase activity. | Aurora Kinases, CDKs, EGFR | Varies with substitution; can be tailored for selectivity. |
| Pyrazolo[3,4-d]pyrimidine | Isostere of adenine, well-established kinase inhibitor scaffold.[1] | BTK, SRC, ATR, JAK | Can achieve high selectivity with appropriate modifications.[1][2] |
| Pyrrolo[2,3-d]pyrimidine | 7-deazapurine core, versatile scaffold for kinase and other targets. | JAK, CDKs, SRC | Often exhibits good selectivity profiles. |
| Quinazoline | Fused pyrimidine and benzene rings, a common scaffold for EGFR inhibitors. | EGFR, VEGFR | Can be highly selective for specific receptor tyrosine kinases. |
Experimental Protocols for Cross-Reactivity Profiling
The determination of a compound's cross-reactivity is a critical step in drug development to understand its potential for off-target effects. The following are detailed methodologies for key experiments used to generate kinase selectivity data.
In Vitro Kinase Profiling: KINOMEscan™
The KINOMEscan™ platform is a widely used competition binding assay to quantitatively measure the interactions between a test compound and a large panel of kinases.
Experimental Workflow:
Figure 1: Workflow of the KINOMEscan™ assay.
Methodology:
-
Assay Components: The assay consists of DNA-tagged recombinant kinases, an immobilized active-site directed ligand, and streptavidin-coated beads.
-
Competition Binding: The test compound is incubated with the kinase and the immobilized ligand. If the compound binds to the kinase's active site, it will compete with the immobilized ligand, reducing the amount of kinase captured on the beads.
-
Quantification: The amount of kinase bound to the beads is quantified using quantitative PCR (qPCR) by measuring the amount of the DNA tag.
-
Data Analysis: The results are typically expressed as a percentage of the control (DMSO), with lower percentages indicating stronger binding of the test compound to the kinase. Dissociation constants (Kd) can also be determined from dose-response curves.
Chemical Proteomics for Target Identification
Chemical proteomics is an unbiased approach to identify the cellular targets and off-targets of a compound by using the compound itself as a "bait" to pull down its binding partners from a cell lysate.
Experimental Workflow:
Figure 2: General workflow for a chemical proteomics experiment.
Methodology:
-
Probe Synthesis: The test compound is chemically modified to allow for its immobilization onto a solid support, such as agarose or magnetic beads.
-
Affinity Chromatography: The immobilized compound is incubated with a complex protein mixture, such as a cell lysate. Proteins that bind to the compound are captured on the beads.
-
Washing and Elution: Non-specifically bound proteins are removed through a series of wash steps. The specifically bound proteins are then eluted.
-
Protein Identification: The eluted proteins are identified and quantified using mass spectrometry-based proteomics techniques. Competition experiments with the free compound are often performed to confirm the specificity of the interactions.
Signaling Pathways Modulated by Thiazolopyrimidine Derivatives
Given the potential for thiazolo[4,5-d]pyrimidine derivatives to inhibit kinases such as Aurora kinases, CDKs, and EGFR, they can modulate key signaling pathways involved in cell cycle regulation and proliferation.
Aurora Kinase Signaling Pathway
Aurora kinases are crucial for the proper execution of mitosis. Their inhibition by a thiazolopyrimidine derivative would disrupt this process, leading to mitotic arrest and potentially apoptosis.
Figure 3: Inhibition of the Aurora kinase signaling pathway.
Cyclin-Dependent Kinase (CDK) Signaling Pathway
CDKs are key regulators of the cell cycle. Inhibition of CDKs, such as CDK2, by a thiazolopyrimidine derivative would block the transition between cell cycle phases, leading to cell cycle arrest.
Figure 4: Inhibition of the CDK signaling pathway.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades that promote cell proliferation and survival. Thiazolopyrimidine derivatives can act as ATP-competitive inhibitors of the EGFR kinase domain.
Figure 5: Inhibition of the EGFR signaling pathway.
References
Head-to-head comparison of different synthesis routes for thiazolo[4,5-d]pyrimidines
The thiazolo[4,5-d]pyrimidine scaffold is a critical pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. Consequently, the development of efficient and versatile synthetic routes to access these molecules is of paramount importance for researchers in drug discovery and development. This guide provides a head-to-head comparison of three prominent synthesis methodologies: solid-phase synthesis, microwave-assisted synthesis, and conventional solution-phase synthesis, supported by experimental data and detailed protocols.
Comparative Analysis of Synthesis Routes
The choice of synthetic strategy for thiazolo[4,5-d]pyrimidines depends on the desired scale, diversity, and efficiency of the process. Below is a summary of key performance indicators for each method.
| Parameter | Solid-Phase Synthesis | Microwave-Assisted Synthesis | Conventional Solution-Phase Synthesis |
| Principle | Stepwise synthesis on a solid support, facilitating purification. | Use of microwave irradiation to accelerate reaction rates. | Reactions carried out in solution with conventional heating. |
| Typical Yield | 63-93% over multiple steps for library generation.[1] | 69-88% (an increase of 17-23% over conventional methods).[2][3] | 42-55%.[2][3] |
| Reaction Time | Varies with the number of steps; individual steps can be lengthy. | Significantly reduced (e.g., from 24 hours to 8 minutes).[2][3] | Often requires several hours to days.[2][3] |
| Scalability | Well-suited for generating libraries of compounds, but large-scale synthesis can be challenging. | Good for small to medium scale; specialized equipment needed for large scale. | Readily scalable for laboratory and industrial production. |
| Purification | Simplified, often involving washing and cleavage from the resin. | Standard chromatographic techniques are typically required. | Often requires extensive chromatography. |
| Key Advantages | High-throughput synthesis of compound libraries, ease of purification. | Drastic reduction in reaction time, improved yields, and cleaner reactions. | Well-established, scalable, and does not require specialized equipment. |
| Key Disadvantages | Higher cost of resins and reagents, potential for incomplete reactions. | Requires a dedicated microwave reactor, potential for localized overheating. | Long reaction times, often lower yields, and more side products. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and comparison.
Solid-Phase Synthesis of a Thiazolo[4,5-d]pyrimidin-7(6H)-one Library
This protocol is adapted from a facile solid-phase synthesis method for generating a library of thiazolo-pyrimidinone derivatives.[4] The overall yield for the multi-step synthesis is reported to be in the range of 65-97%.[4][5]
Step 1: Preparation of 4-Amino-N-(substituted)thiazole-5-carboxamide resin
-
Merrifield resin is treated with a crude solution of the appropriate thiazole intermediate in acetone.
-
The reaction mixture is shaken overnight at room temperature.
-
The resin is then filtered, washed successively with water, DMF, methanol, and dichloromethane, and dried under vacuum.
Step 2: Cyclization to form the 2-(Methylthio)-6-phenylthiazolo[4,5-d]pyrimidin-7(6H)-one resin
-
The resin from Step 1 is suspended in a 2:1 mixture of DMF and ethanol.
-
Triethylorthoformate and camphorsulfonic acid (CSA) are added.
-
The mixture is shaken at 70°C for 2 hours.
-
The resulting resin is filtered, washed as in Step 1, and dried.
Step 3: Oxidation to 2-(Methylsulfonyl)-6-phenylthiazolo[4,5-d]pyrimidin-7(6H)-one resin
-
The resin from Step 2 is suspended in dichloromethane.
-
m-Chloroperoxybenzoic acid (mCPBA) is added, and the mixture is shaken overnight at room temperature.
-
The resin is filtered, washed with water, DMF, methanol, and dichloromethane, and dried.
Step 4: Nucleophilic Substitution and Cleavage
-
The resin from Step 3 is suspended in dichloromethane.
-
An amine (e.g., butylamine) and triethylamine are added, and the mixture is shaken overnight at room temperature.
-
The resin is filtered, and the filtrate is collected.
-
The solvent is removed, and the crude product is purified by flash chromatography to yield the final thiazolo[4,5-d]pyrimidin-7(6H)-one derivative.[4]
Microwave-Assisted Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives
This protocol compares microwave-assisted and conventional heating methods for the synthesis of a related thiazolopyrimidine scaffold, demonstrating the significant advantages of microwave irradiation.[2][6][7]
Starting Materials: 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles and bromomalononitrile.
Microwave-Assisted Method:
-
A mixture of the starting pyrimidine (1 mmol) and bromomalononitrile (1 mmol) in ethanol (10 mL) with a catalytic amount of piperidine is subjected to microwave irradiation.
-
The reaction is heated to 120°C for 8 minutes.
-
After cooling, the precipitate is filtered, washed with ethanol, and recrystallized to give the product.
Conventional Method:
-
A mixture of the starting pyrimidine (1 mmol) and bromomalononitrile (1 mmol) in ethanol (20 mL) with a catalytic amount of piperidine is stirred at room temperature for 24 hours.
-
The resulting solid is filtered, washed with ethanol, and recrystallized.
Conventional Solution-Phase Synthesis of 5-Chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione
This protocol describes a typical conventional synthesis route in solution.[8]
Step 1: Synthesis of 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione
-
To a solution of 4-amino-5-bromo-2-chloro-6-methylpyrimidine in DMF, potassium hydroxide and carbon disulfide are added.
-
The mixture is heated at 70-80°C for 30 minutes.
-
After cooling, water is added, and the resulting precipitate is filtered, washed with water, and dried to give the product quantitatively.[8]
Step 2: S-Alkylation
-
The product from Step 1 (1 mmol) is dissolved in acetonitrile.
-
Triethylamine (1.2 mmol) and the desired alkyl halide (1.2 mmol) are added.
-
The mixture is stirred at room temperature for 2 hours.
-
The solvent is evaporated, and the residue is purified by recrystallization.
-
Yields: 65-85%.[8]
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Solid-Phase Synthesis Workflow
Caption: Microwave vs. Conventional Synthesis Comparison
Caption: Conventional Solution-Phase Synthesis Workflow
References
- 1. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Evaluating the Off-Target Profile of 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazolo[4,5-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. While the specific biological target of 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine is not extensively documented in publicly available literature, the broader family of thiazolo[4,5-d]pyrimidine derivatives has been shown to interact with a range of protein classes, most notably protein kinases and G-protein coupled receptors (GPCRs). This guide provides a comparative overview of the potential off-target effects of this compound class, supported by experimental data from representative analogs. Understanding these off-target interactions is crucial for the development of selective and safe therapeutic agents.
Potential Target Classes and Off-Target Considerations
The thiazolo[4,5-d]pyrimidine core is a bioisostere of purine, which allows it to interact with ATP-binding sites in kinases and orthosteric or allosteric sites in other proteins. This inherent feature contributes to its broad target profile and the potential for off-target effects.
1. Protein Kinases: Numerous thiazole-containing derivatives have been investigated as kinase inhibitors.[1] Kinase inhibitors are known for their potential to have off-target effects due to the conserved nature of the ATP-binding pocket across the kinome.[2][3] Off-target kinase inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.
2. G-Protein Coupled Receptors (GPCRs): Several thiazolo[4,5-d]pyrimidine derivatives have been identified as antagonists for various GPCRs, including adenosine receptors and chemokine receptors like CXCR2.[4][5][6] Off-target activity at GPCRs can have wide-ranging physiological effects due to their involvement in numerous signaling pathways.[7]
3. Anticancer Activity: The scaffold is also common in compounds developed for their antiproliferative effects against various cancer cell lines.[8][9][10] The precise mechanisms of action can vary, and off-target effects may contribute to the observed cytotoxicity.
Comparative Analysis of Thiazolo[4,5-d]pyrimidine Derivatives
Due to the limited specific data on this compound, this section presents data from structurally related compounds to illustrate the potential on- and off-target profiles.
Table 1: On-Target and Off-Target Activities of Representative Thiazolo[5,4-d]pyrimidine Derivatives
| Compound ID | Primary Target(s) | On-Target Affinity (Kᵢ/IC₅₀) | Off-Target(s) | Off-Target Affinity (Kᵢ/IC₅₀) | Reference |
| Compound 18 | Adenosine A₁ & A₂A Receptors | hA₁ Kᵢ = 1.9 nM; hA₂A Kᵢ = 0.06 nM | hA₂B, hA₃ | Not specified | [4] |
| Compound 29 | CXCR2 | IC₅₀ = 25 nM | Not specified | Not specified | [6] |
| Compound 7i | MGC-803 & HGC-27 (Antiproliferative) | MGC-803 IC₅₀ = 4.64 µM; HGC-27 IC₅₀ = 5.07 µM | GES-1 (Normal Cells) | IC₅₀ > 55 µM | [8] |
| Compound 3b | A375, C32, DU145, MCF-7/WT (Antiproliferative) | Growth Inhibition at 10 µM | Normal Cell Lines (CHO-K1, HaCaT) | Less active than against cancer lines | [9] |
hA₁/hA₂A/hA₂B/hA₃: human Adenosine Receptors; CXCR2: C-X-C Motif Chemokine Receptor 2; MGC-803, HGC-27: human gastric cancer cell lines; GES-1: human gastric epithelial cell line; A375, C32: melanoma cell lines; DU145: prostate cancer cell line; MCF-7/WT: breast cancer cell line; CHO-K1: Chinese hamster ovary cell line; HaCaT: human keratinocyte cell line.
Experimental Protocols for Evaluating Off-Target Effects
To thoroughly assess the off-target profile of a compound like this compound, a multi-pronged approach combining computational and experimental methods is recommended.
Kinome-Wide Profiling
Objective: To identify unintended kinase targets.
Methodology: Kinase Panel Screening
-
Principle: The compound of interest is screened against a large panel of purified kinases (typically >400) at a fixed concentration (e.g., 1 µM or 10 µM). The percentage of inhibition for each kinase is determined.
-
Procedure:
-
The test compound is incubated with individual kinases, a suitable substrate, and ATP.
-
The kinase reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate is quantified. Common detection methods include:
-
Radiometric assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-based assays: Employing fluorescently labeled substrates or antibodies.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™).
-
-
For kinases showing significant inhibition, a dose-response curve is generated to determine the IC₅₀ value.
-
GPCR Panel Screening
Objective: To identify off-target interactions with GPCRs.
Methodology: Radioligand Binding Assays
-
Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.
-
Procedure:
-
Cell membranes expressing the GPCR of interest are prepared.
-
The membranes are incubated with a specific radioligand and varying concentrations of the test compound.
-
After reaching equilibrium, the bound and free radioligand are separated by filtration.
-
The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
The data is used to calculate the Kᵢ value of the test compound.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement and identify off-targets in a cellular context.
Methodology:
-
Principle: The binding of a ligand to a protein often increases the protein's thermal stability. CETSA measures the change in the thermal stability of proteins in response to drug treatment.
-
Procedure:
-
Intact cells or cell lysates are treated with the test compound or a vehicle control.
-
The samples are heated to a range of temperatures.
-
After cooling, the cells are lysed (if treated intact), and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
The amount of each protein remaining in the soluble fraction is quantified using techniques like Western blotting for specific targets or mass spectrometry for proteome-wide analysis.
-
A shift in the melting curve of a protein in the presence of the compound indicates a direct interaction.
-
Visualizing Potential Pathways and Workflows
Signaling Pathway Diagram
The following diagram illustrates a generic kinase signaling cascade, a common pathway targeted by thiazolo[4,5-d]pyrimidine derivatives. Off-target inhibition of kinases within this or other pathways can lead to unintended cellular effects.
Caption: Generic MAPK/ERK signaling pathway with potential inhibition points.
Experimental Workflow Diagram
This diagram outlines a typical workflow for the evaluation of off-target effects of a novel compound.
Caption: Workflow for comprehensive off-target effect evaluation.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of triazolo[4,5-d]pyrimidines towards human CC chemokine receptor 7 (CCR7) antagonists [pubmed.ncbi.nlm.nih.gov]
- 6. Hit-to-Lead studies: the discovery of potent, orally bioavailable thiazolopyrimidine CXCR2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unintended Effects of GPCR-Targeted Drugs on the Cancer Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
Reproducibility of experiments involving 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine
This guide provides a comparative overview of experimental data related to 7-chloro-thiazolo[4,5-d]pyrimidine derivatives, with a focus on their synthesis and biological activity. The information presented is intended for researchers, scientists, and professionals in the field of drug development to assess the performance and methodologies associated with this class of compounds. Due to the limited direct data on the experimental reproducibility of 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine, this guide focuses on a closely related and well-documented series of 7-chloro-5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives to provide insights into the consistency of synthetic and biological screening methods.
Data Presentation: Synthesis and Anticancer Activity
The reproducibility and efficiency of chemical syntheses are critical for the advancement of drug discovery. The following tables summarize the yields of a series of 7-chloro-thiazolo[4,5-d]pyrimidine derivatives and their precursors, as well as their in vitro anticancer activity.
Table 1: Comparative Yields of 7-oxo and 7-chloro-thiazolo[4,5-d]pyrimidine Derivatives
| Compound | Substituent (R) | Precursor (7-oxo) Yield (%) | 7-chloro Derivative Yield (%) |
| 3a | ethyl | 62 | 60 |
| 3b | phenyl | 70 | 72 |
| 3c | 2-fluorophenyl | 65 | 56 |
| 3d | 3-fluorophenyl | 68 | 72 |
| 3e | 4-fluorophenyl | 75 | 72 |
Data extracted from a study on 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives.[1]
Table 2: In Vitro Anticancer Activity of 7-chloro Derivatives
| Compound | Mean Growth Percent (%) | Most Sensitive Cell Line | Growth Percent (%) |
| 3b | 20-64 | UO-31 (Renal Cancer) | -82.97 |
| IV | 20-64 | UO-31 (Renal Cancer) | -85.59 |
| V | 20-64 | CAKI-1 (Renal Cancer) | -88.95 |
Mean growth percent reflects activity across a panel of 60 cancer cell lines. Negative values indicate cell death.[1] Compounds IV and V are other 7-chloro derivatives referenced in the study for comparison.
Experimental Protocols
Detailed and consistent experimental protocols are fundamental to the reproducibility of scientific findings. The following are methodologies for the synthesis and biological evaluation of the compared 7-chloro-thiazolo[4,5-d]pyrimidine derivatives.
Synthesis of 7-chloro-3-substituted-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thiones (3a-e)
This protocol describes the chlorination of the 7-oxo precursor.
-
To a solution of phosphorus pentachloride (2.08 g, 10 mmol) in 20 mL of phosphorus oxychloride, add the appropriate 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[2][3]thiazolo[4,5-d]pyrimidin-7(6H)-one (10 mmol).[1]
-
Heat the mixture under reflux for 2 hours.[1]
-
After cooling, pour the reaction mixture into 200 mL of ice-water.[1]
-
Filter the resulting precipitate, wash with water, and allow it to dry.
-
Recrystallize the dried product from glacial acetic acid to obtain the purified 7-chloro derivative.[1]
In Vitro Anticancer Screening (NCI-60)
The following is a general outline of the National Cancer Institute's 60-cell line screening protocol used to evaluate the anticancer activity of the synthesized compounds.
-
A panel of 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system, is used.
-
The compounds are initially tested at a single dose on all 60 cell lines.[1]
-
The effect on cell growth is measured, and the results are reported as a percentage of growth compared to untreated control cells.[1]
-
Derivatives that show significant growth inhibition are selected for further evaluation at five different concentrations with tenfold dilutions.[1]
Visualizations: Workflows and Signaling Pathways
Diagrams illustrating experimental workflows and biological pathways provide a clear visual representation of complex processes, aiding in their understanding and replication.
References
Comparing the efficacy of 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine in different cancer models
The therapeutic potential of novel chemical entities in oncology is a critical area of research. This guide provides a comparative overview of the efficacy of 7-chloro-thiazolo[4,5-d]pyrimidine derivatives, a class of compounds that has demonstrated notable anticancer properties in various preclinical studies. While specific data for 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine is limited in publicly available literature, this comparison draws upon data from structurally similar analogs to provide insights into its potential efficacy and mechanisms of action across different cancer models.
In Vitro Efficacy Against Various Cancer Cell Lines
Thiazolo[4,5-d]pyrimidine derivatives have been evaluated for their cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric for assessing potency. The data below summarizes the in vitro activity of various 7-chloro-thiazolo[4,5-d]pyrimidine analogs.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Melanoma (A375) | Not specified, but showed high activity | [3][4] |
| Melanoma (C32) | Not specified, but showed high activity | [3][4] | |
| Prostate (DU145) | Not specified, but showed high activity | [3][4] | |
| Breast (MCF-7/WT) | Not specified, but showed high activity | [3][4] | |
| 7-Chloro-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-one | Leukemia (K-562) | >100 | [5] |
| Non-Small Cell Lung (NCI-H322M) | >100 | [5] | |
| Non-Small Cell Lung (NCI-H522) | >100 | [5] | |
| Colon (SW-620) | 39.2 | [5] | |
| CNS (U251) | 30.2 | [5] | |
| Melanoma (SK-MEL-28) | 26.8 | [5] | |
| Ovarian (IGROV1) | 32.8 | [5] | |
| Renal (A498) | >100 | [5] | |
| Breast (HS 578T) | 25.4 | [5] | |
| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivative (Compound 4i) | Breast (MCF-7) | 0.33 | [6] |
| Cervical (HeLa) | 0.52 | [6] | |
| Liver (HepG2) | 3.09 | [6] |
Note: The presented data is for derivatives of 7-chloro-thiazolo[4,5-d]pyrimidine and not the specific compound this compound. The efficacy of the target compound may vary.
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 7-chloro-thiazolo[4,5-d]pyrimidine derivatives) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for another 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Visualizations
Experimental Workflow for Efficacy Evaluation
Caption: General workflow for in vitro and in vivo efficacy evaluation.
Putative Signaling Pathway: Purine Antagonism
Thiazolo[4,5-d]pyrimidines are structurally analogous to purines and are hypothesized to act as purine antagonists, thereby interfering with nucleic acid synthesis and disrupting cancer cell proliferation.[3]
Caption: Putative mechanism of action via purine antagonism.
Comparison with Alternatives
The efficacy of novel therapeutic agents is often benchmarked against existing standard-of-care drugs. In the context of the cancer types for which 7-chloro-thiazolo[4,5-d]pyrimidine derivatives have shown activity, relevant comparators would include:
-
For Prostate Cancer: Non-steroidal anti-androgens like Flutamide and multikinase inhibitors such as Sorafenib.[3]
-
For various solid tumors: Broad-spectrum chemotherapeutic agents like 5-Fluorouracil and Cisplatin.
Direct comparative studies between this compound and these standards are not available. However, the IC50 values of some of the more active thiazolo[4,5-d]pyrimidine derivatives, such as the sub-micromolar activity of the isolongifoleno derivative against breast cancer cells, suggest a potency that could be competitive with or superior to some established drugs, warranting further investigation.
Conclusion
The available preclinical data on 7-chloro-thiazolo[4,5-d]pyrimidine derivatives indicate that this class of compounds holds promise as anticancer agents. They exhibit cytotoxic activity against a variety of cancer cell lines, with some analogs demonstrating high potency. The hypothesized mechanism of action as purine antagonists provides a rational basis for their antiproliferative effects. Further studies, including in vivo efficacy in xenograft models and detailed mechanistic investigations, are necessary to fully elucidate the therapeutic potential of this compound and to position it relative to existing cancer therapies.
References
- 1. researchtweet.com [researchtweet.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine: A Guide for Laboratory Professionals
Researchers and drug development professionals handling 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine must adhere to stringent safety protocols, not only during its use but also in its disposal. Improper disposal of this chemical can lead to significant environmental contamination and potential harm to human health. This document provides a comprehensive guide to the proper disposal procedures for this compound, ensuring the safety of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound with the utmost care in a well-ventilated area, preferably within a chemical fume hood.[1][2] Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2] Avoid generating dust or fumes. In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[1][2] If inhaled, move the individual to fresh air and seek medical attention.[2]
Hazard Identification and Quantitative Data
This compound is classified as a hazardous substance.[3] Understanding its specific hazards is the first step toward safe handling and disposal.
| Hazard Statement | GHS Classification | Description |
| H302 | Acute toxicity, Oral (Category 4) | Harmful if swallowed.[3] |
| H315 | Skin irritation (Category 2) | Causes skin irritation.[2][3] |
| H319 | Eye irritation (Category 2A) | Causes serious eye irritation.[3] |
| H335 | Specific target organ toxicity - single exposure (Category 3) | May cause respiratory irritation.[3] |
Signal Word: Warning[3]
Step-by-Step Disposal Protocol for Laboratory Personnel
The primary directive for the disposal of this compound is to utilize an approved waste disposal plant.[1][2][4][5] Laboratory personnel should not attempt to neutralize or dispose of this chemical through standard laboratory drains or as regular solid waste. The following protocol outlines the steps for preparing the chemical waste for collection by a licensed hazardous waste disposal company.
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.
-
The container must be compatible with the chemical and properly sealed to prevent leaks or spills.
-
Do not mix this waste with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Labeling:
-
The waste container must be labeled with the full chemical name: "this compound".
-
Include the appropriate hazard pictograms (e.g., harmful/irritant).[3]
-
Indicate the approximate quantity of the waste.
3. Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated waste accumulation area.[1][2]
-
The storage area should be away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[1]
4. Scheduling Professional Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to schedule a pickup.
-
Provide them with the necessary information about the chemical waste, including the Safety Data Sheet (SDS).
5. Documentation:
-
Maintain a log of the accumulated waste, including the date and quantity.
-
Retain all documentation provided by the hazardous waste disposal company for your records.
Emergency Procedures for Spills
In the event of a spill, evacuate the immediate area and ensure it is well-ventilated. For a small spill, if you are trained and equipped to do so, carefully collect the material using an absorbent, non-combustible material and place it in a sealed container for disposal. For larger spills, or if you are not equipped to handle the spill, contact your institution's EHS office or emergency response team immediately. Do not allow the chemical to enter drains or waterways.
Visualizing the Disposal Workflow
To further clarify the procedural steps for the proper disposal of this compound, the following workflow diagram has been created.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
This chemical is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] The following procedures outline the necessary personal protective equipment (PPE), operational handling, and disposal plans to mitigate these risks.
Essential Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, categorized by the level of protection.
| Protection Level | Personal Protective Equipment (PPE) | Purpose |
| Minimum Requirement | Lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[2][3] | Provides a baseline of protection against incidental contact and splashes in a laboratory setting. |
| Handling the Compound | Chemical splash goggles, disposable nitrile gloves (double-gloving recommended), and a chemical-resistant lab coat.[2][4] | Protects against direct skin and eye contact with the chemical. Double gloving enhances protection and allows for safe removal of contaminated outer gloves.[4] |
| High-Risk Operations | In addition to the above, a face shield should be worn over safety goggles.[2][5] | Required for procedures with a high risk of splashing, such as when working with larger quantities or during vigorous mixing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator is necessary.[6] | Prevents inhalation of dust or vapors, which can cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling procedures are critical to minimize the risk of exposure. The following workflow must be followed when working with this compound.
Experimental Protocol:
-
Preparation:
-
Designate a specific, well-ventilated area for handling, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.[7]
-
Assemble all necessary PPE as outlined in the table above.
-
Thoroughly review the Safety Data Sheet (SDS) before beginning work.
-
-
Handling:
-
Put on all required PPE, ensuring a proper fit. When double gloving, one glove should be under the lab coat cuff and the other over it.[4]
-
Perform all manipulations, including weighing and transferring, within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid creating dust.
-
In the event of a spill, follow established laboratory procedures for chemical cleanup.
-
-
Post-Handling:
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Segregation: All waste contaminated with this compound, including excess chemical, contaminated PPE (such as gloves and disposable lab coats), and used labware, must be segregated as hazardous waste.
-
Collection: Collect all hazardous waste in a designated, properly labeled, and sealed container. The label should clearly identify the contents.
-
Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[7][8] Do not dispose of this chemical down the drain or in the regular trash.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. research.arizona.edu [research.arizona.edu]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
